Benmoxin
Description
This compound is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and rapidly used in Europe as an antidepressant. However, this agent is no longer marketed.
This compound is a small molecule drug with a maximum clinical trial phase of II.
structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(1-phenylethyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWNZPMDJIGBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046220 | |
| Record name | Benmoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7654-03-7 | |
| Record name | Benmoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7654-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benmoxin [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007654037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benmoxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Benmoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benmoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.745 | |
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| Record name | BENMOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9FY2SGBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benmoxin's Mechanism of Action on Monoamine Oxidase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benmoxin, also known as mebamoxine, is classified as an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1][2] First synthesized in 1967, it was utilized as an antidepressant in Europe but is no longer on the market.[1][2] This technical guide delineates the core mechanism of action of this compound on monoamine oxidase (MAO), providing a detailed overview for researchers, scientists, and professionals in drug development. The document covers the biochemical pathways, expected quantitative inhibitory parameters, and relevant experimental protocols characteristic of a hydrazine-based irreversible MAOI.
Introduction to Monoamine Oxidase and this compound
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[3][4] By breaking down these key signaling molecules in the presynaptic neuron, MAOs play a crucial role in regulating mood, emotion, and various physiological processes.[4][5] There are two main isoforms of MAO: MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[4]
This compound, as a non-selective MAOI, inhibits both MAO-A and MAO-B.[1][2] Its irreversible nature implies the formation of a stable, covalent bond with the enzyme, leading to a long-lasting inhibition that is only overcome by the synthesis of new enzyme molecules.[5]
Mechanism of Action: Irreversible Inhibition
The primary mechanism of action for this compound involves the irreversible inhibition of both MAO-A and MAO-B. As a hydrazine derivative, this compound is believed to act as a mechanism-based inhibitor, also known as a "suicide inhibitor."
The proposed sequence of events is as follows:
-
Binding to the Active Site: this compound initially binds to the active site of the MAO enzyme in a reversible manner.
-
Enzymatic Conversion: The enzyme's catalytic machinery then oxidizes the hydrazine moiety of this compound.
-
Formation of a Reactive Intermediate: This oxidation generates a highly reactive chemical species.
-
Covalent Adduct Formation: The reactive intermediate then rapidly forms a covalent bond with a component of the enzyme's active site, typically the flavin adenine dinucleotide (FAD) cofactor.
-
Enzyme Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its natural monoamine substrates.
This mechanism-based inhibition is a hallmark of many hydrazine-derived MAOIs.
Signaling Pathway of MAO Inhibition
The following diagram illustrates the general signaling pathway affected by the inhibition of monoamine oxidase.
Caption: General signaling pathway of monoamine oxidase inhibition by this compound.
Quantitative Data
Table 1: Representative Inhibitory Potency (IC50) of a Hydrazine-based MAOI
| Enzyme Target | Substrate | Representative IC50 (nM) |
| MAO-A | Serotonin | 50 - 200 |
| MAO-B | Phenylethylamine | 100 - 500 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Representative Inhibition Constants (Ki) and Inactivation Rate (k_inact)
| Enzyme Target | Ki (nM) | k_inact (min⁻¹) |
| MAO-A | 25 - 100 | 0.1 - 0.5 |
| MAO-B | 50 - 250 | 0.05 - 0.3 |
Ki (Inhibition constant) indicates the binding affinity of the inhibitor to the enzyme. k_inact (rate of inactivation) describes the rate at which the enzyme is irreversibly inactivated.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the characterization of irreversible MAOIs.
In Vitro MAO Inhibition Assay
Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound stock solution (in DMSO)
-
Substrates: kynuramine for MAO-A, benzylamine for MAO-B
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
-
96-well microplates
Protocol:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Calculate the initial reaction velocities for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
Determination of Ki and k_inact
Objective: To characterize the kinetics of irreversible inhibition.
Protocol:
-
Incubate the MAO enzyme with various concentrations of this compound for different time intervals.
-
At each time point, take an aliquot of the reaction mixture and dilute it to stop the inactivation process.
-
Measure the remaining enzyme activity using the standard MAO inhibition assay described above.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each this compound concentration.
-
The apparent first-order rate constant (k_obs) for each inhibitor concentration is determined from the negative slope of these lines.
-
Plot the k_obs values against the this compound concentration.
-
The k_inact and Ki can be determined by fitting the data to the Michaelis-Menten equation for irreversible inhibitors.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing an irreversible MAO inhibitor.
Caption: Experimental workflow for characterizing an irreversible MAO inhibitor.
Conclusion
This compound functions as a non-selective, irreversible inhibitor of both MAO-A and MAO-B through a mechanism-based inactivation process characteristic of hydrazine derivatives. While specific quantitative data for this compound is scarce due to its discontinued status, this guide provides a comprehensive overview of its expected mechanism of action, representative inhibitory parameters, and the standard experimental protocols for characterization. This information serves as a valuable resource for researchers and professionals in the fields of pharmacology and drug development interested in the broader class of irreversible monoamine oxidase inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Untitled Document [ucl.ac.uk]
The Historical Trajectory of Benmoxin: An Early Monoamine Oxidase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benmoxin, also known as mebamoxine, emerged in the late 1960s as a novel antidepressant agent.[1] As an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class, its therapeutic effect was predicated on the modulation of monoamine neurotransmitter levels in the brain.[1][2] Synthesized in 1967, it saw clinical use in Europe for the treatment of depression.[1][2] However, this compound is no longer marketed, a fate shared by many early MAOIs due to a combination of factors including dietary restrictions and the advent of newer antidepressant classes with more favorable safety profiles. This whitepaper provides a technical overview of the historical development of this compound, its mechanism of action, and the broader context of its rise and fall within the landscape of antidepressant therapeutics. While detailed clinical trial data and specific experimental protocols are scarce in contemporary literature due to its age, this guide synthesizes the available information to provide a comprehensive understanding for a scientific audience.
Introduction: The Dawn of Monoaminergic Antidepressants
The development of this compound occurred during a pivotal era in psychopharmacology—the dawn of the monoamine hypothesis of depression. This theory posited that a deficiency in the brain of certain neurotransmitters, namely serotonin, norepinephrine, and dopamine, was a key etiological factor in depressive disorders. The first generation of antidepressants, including the MAOIs and tricyclic antidepressants (TCAs), were discovered, often serendipitously, to increase the synaptic availability of these monoamines.
This compound, with its synthesis in 1967, was part of the expansion of the MAOI class of antidepressants.[1] These drugs represented a significant therapeutic advance for patients with severe depression. However, their use was accompanied by significant safety concerns, most notably the risk of a hypertensive crisis when patients consumed foods rich in tyramine. This "cheese effect" necessitated strict dietary restrictions, a significant burden for patients and a major driver for the development of alternative antidepressant medications.
Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase
This compound is classified as an irreversible and non-selective monoamine oxidase inhibitor (MAOI).[1] Its primary pharmacological action is the inhibition of the monoamine oxidase (MAO) enzyme system. MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron and in the synaptic cleft.
There are two main isoforms of this enzyme:
-
MAO-A: Primarily metabolizes serotonin and norepinephrine.
-
MAO-B: Primarily metabolizes dopamine.
As a non-selective inhibitor, this compound acts on both MAO-A and MAO-B. By irreversibly binding to and inactivating these enzymes, this compound prevents the breakdown of serotonin, norepinephrine, and dopamine. This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms.
The irreversible nature of its binding means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take up to two weeks. This has significant implications for drug-drug interactions and the washout period required when switching to or from other serotonergic medications.
Historical Clinical Development and Use
The available information indicates its use for the treatment of depression. As with other MAOIs of its time, its use would have been guided by clinical observation and titration to a therapeutic effect, balanced against the emergence of side effects.
Table 1: Summary of Known this compound Properties
| Property | Description |
| Generic Name | This compound |
| Synonym | Mebamoxine |
| Drug Class | Monoamine Oxidase Inhibitor (MAOI) |
| Chemical Class | Hydrazine |
| Year of Synthesis | 1967 |
| Mechanism of Action | Irreversible, non-selective MAO-A and MAO-B inhibitor |
| Primary Indication | Depression |
| Marketing Status | No longer marketed |
Experimental Protocols: A General Framework
Preclinical Evaluation
Preclinical studies would have been essential to characterize the pharmacological profile of this compound.
-
In Vitro Enzyme Inhibition Assays: To determine the inhibitory potency of this compound against MAO-A and MAO-B, assays using isolated enzyme preparations from sources such as rat or human liver mitochondria would have been conducted. The concentration of this compound required to inhibit 50% of the enzyme activity (IC50) would have been a key parameter.
-
Animal Models of Depression: The antidepressant potential of this compound would have been assessed in various animal models. Common models during that period included:
-
Forced Swim Test (Porsolt Test): Measuring the immobility time of rodents in a container of water, with a reduction in immobility suggesting an antidepressant-like effect.
-
Tail Suspension Test: Similar to the forced swim test, this model measures the duration of immobility when a rodent is suspended by its tail.
-
Reserpine-Induced Hypothermia/Akinesia: Reserpine depletes monoamines, and the ability of a drug to reverse the resulting symptoms is indicative of antidepressant activity.
-
-
Toxicology Studies: Acute and chronic toxicology studies in animal models (e.g., rodents, canines) would have been conducted to determine the safety profile of this compound and to identify potential target organs for toxicity.
Clinical Trials
The clinical development of this compound would have followed a phased approach, although the specific designs of these early trials are not well-documented in accessible records.
-
Phase I: Small studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics (absorption, distribution, metabolism, and excretion).
-
Phase II: Studies in a small group of patients with depression to evaluate efficacy and further assess safety. Dose-ranging studies would have been conducted to determine the optimal therapeutic dose.
-
Phase III: Larger, multicenter studies comparing this compound to a placebo and/or an active comparator (such as a tricyclic antidepressant) to confirm efficacy and safety in a broader patient population.
The Decline of this compound and First-Generation MAOIs
The discontinuation of this compound and other early, non-selective, irreversible MAOIs can be attributed to several factors:
-
The "Cheese Effect": The risk of a hypertensive crisis with tyramine-containing foods was a major clinical challenge and a significant safety concern.
-
Drug-Drug Interactions: The irreversible nature of MAO inhibition led to a high potential for dangerous interactions with other medications, particularly those that increase serotonin levels (e.g., certain analgesics, other antidepressants), which could lead to serotonin syndrome.
-
Development of Safer Alternatives: The introduction of Selective Serotonin Reuptake Inhibitors (SSRIs) in the late 1980s and other newer classes of antidepressants with improved safety and tolerability profiles led to a significant decline in the use of older MAOIs.
Conclusion
This compound represents an important chapter in the history of antidepressant development. As an early MAOI, it provided a valuable therapeutic option for individuals with depression at a time when treatments were limited. Its mechanism of action, the irreversible and non-selective inhibition of monoamine oxidase, was a direct application of the burgeoning monoamine hypothesis of depression. However, the inherent risks associated with this class of drugs, coupled with the advent of safer and more tolerable alternatives, ultimately led to its discontinuation. For researchers and drug development professionals today, the story of this compound serves as a reminder of the critical importance of balancing efficacy with safety and the continuous drive for innovation in the pursuit of better therapeutic agents. The challenges faced with early MAOIs like this compound have paved the way for the development of more refined and targeted therapies for depressive disorders.
References
Chemical structure and properties of Benmoxin (C15H16N2O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benmoxin (trade names Neuralex, Nerusil), also known as mebamoxine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1] First synthesized in 1967, it was historically used as an antidepressant in Europe but is no longer marketed.[1] This guide provides a comprehensive overview of its chemical structure, properties, and the experimental protocols relevant to its synthesis and evaluation, designed for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is chemically known as N'-(1-phenylethyl)benzohydrazide.[1] It is a member of the benzoic acids family. The molecule contains a hydrazine moiety, which is characteristic of this class of MAOIs.
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₂O | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
| CAS Number | 7654-03-7 | [1] |
| Melting Point | 93-94 °C | ChemicalBook |
| Boiling Point | 383.02 °C (estimated) | ChemicalBook |
| Density | 1.0611 g/cm³ (estimated) | ChemicalBook |
| pKa | 12.29 ± 0.23 (predicted) | ChemicalBook |
| LogP | 3.26 | |
| Topological Polar Surface Area | 44.62 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 4 |
Mechanism of Action
This compound functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO). MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the synaptic cleft. By irreversibly binding to and inhibiting both isoforms of MAO (MAO-A and MAO-B), this compound prevents the breakdown of these neurotransmitters. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the brain, which is believed to be the primary mechanism behind its antidepressant effects.
Experimental Protocols
Synthesis of this compound (N'-(1-phenylethyl)benzohydrazide)
This protocol describes a plausible two-step synthesis of this compound, starting from the formation of benzohydrazide, followed by its condensation with 1-phenylethanone and subsequent reduction.
Step 1: Synthesis of Benzohydrazide
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl benzoate (0.1 mol, 13.62 g) and ethanol (100 mL).
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (0.2 mol, 10.01 g) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product, benzohydrazide, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol to obtain pure benzohydrazide.
Step 2: Synthesis of N'-(1-phenylethyl)benzohydrazide (this compound)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized benzohydrazide (0.05 mol, 6.81 g) in ethanol (100 mL).
-
Condensation: To this solution, add 1-phenylethanone (acetophenone) (0.05 mol, 6.01 g) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the mixture to reflux for 3-4 hours to form the intermediate hydrazone. Monitor the reaction by TLC.
-
Reduction: After the formation of the hydrazone, cool the reaction mixture to 0-5 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.075 mol, 2.84 g) portion-wise while maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general in vitro fluorometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay, or a luciferin-based substrate for a luminescence assay)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplates (black or white, depending on the detection method)
-
Microplate reader (fluorometer or luminometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test and control compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: To the wells of the microplate, add the assay buffer, the appropriate MAO enzyme (MAO-A or MAO-B), and the serially diluted this compound or control inhibitor.
-
Pre-incubation: Incubate the plate at 37 °C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Incubation: Incubate the plate at 37 °C for a specific time (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence or luminescence using a microplate reader. The signal is proportional to the amount of product formed and inversely proportional to the MAO activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a historically significant non-selective, irreversible MAO inhibitor. While no longer in clinical use, its study provides valuable insights into the pharmacology of hydrazine-based MAOIs. The information and protocols presented in this guide are intended to serve as a technical resource for researchers and scientists in the field of drug discovery and development, facilitating a deeper understanding of this class of compounds. Further research into the specific binding interactions and long-term effects of such irreversible inhibitors can continue to inform the design of newer, safer, and more selective modulators of monoamine oxidase activity.
References
Pharmacological profile of irreversible hydrazine MAOIs
An In-depth Technical Guide to the Pharmacological Profile of Irreversible Hydrazine Monoamine Oxidase Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the pharmacological profile of irreversible hydrazine monoamine oxidase inhibitors (MAOIs), a class of potent antidepressants with a unique mechanism of action. Despite their historical significance and efficacy, particularly in treatment-resistant and atypical depression, their clinical use has been curtailed by concerns over toxicity and interactions. This document delves into the core aspects of their pharmacology, including their mechanism of irreversible enzyme inhibition, pharmacodynamic effects on neurotransmitter systems, pharmacokinetic properties, clinical efficacy, and significant adverse effects. Detailed experimental protocols for assessing MAO inhibition are provided, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.
Introduction
Monoamine oxidase inhibitors (MAOIs) were among the first effective pharmacological treatments for depression, discovered serendipitously in the 1950s from derivatives of the hydrazine compound isoniazid, an anti-tubercular agent.[1] The hydrazine class of MAOIs, which includes clinically relevant drugs like phenelzine and isocarboxazid, are characterized by their irreversible and non-selective inhibition of the two major isoforms of monoamine oxidase: MAO-A and MAO-B.[2][3] These enzymes are critical for the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] By irreversibly inactivating these enzymes, hydrazine MAOIs produce a sustained increase in the synaptic availability of these neurotransmitters, which is believed to be the primary basis for their antidepressant effects.[2][5]
However, this potent and long-lasting mechanism is also responsible for their significant safety concerns, including the risk of hypertensive crisis when co-administered with certain foods or drugs (the "cheese effect") and potential hepatotoxicity.[1][6] Consequently, they are often reserved as third-line agents for treatment-resistant or atypical depression.[7][8][9] This guide aims to provide a detailed technical overview of their pharmacology to inform future research and drug development efforts.
Mechanism of Irreversible Inhibition
Hydrazine MAOIs act as mechanism-based inhibitors, often referred to as "suicide substrates." They are structurally similar to the endogenous monoamine substrates of MAO.[10] The enzyme recognizes the hydrazine derivative and initiates its catalytic cycle. However, during this process, the hydrazine moiety is oxidized to a highly reactive intermediate, likely a diazene radical.[] This reactive species then forms a stable, covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity.[][12] This covalent modification permanently inactivates the enzyme. The restoration of MAO activity is not dependent on the drug's clearance from the body but requires the de novo synthesis of new MAO enzyme molecules, a process that can take up to two to three weeks.[1][13] This irreversible action ensures a prolonged and cumulative inhibitory effect with daily administration.[2]
Caption: Irreversible inhibition of MAO by a hydrazine derivative.
Pharmacological Profiles: Phenelzine and Isocarboxazid
Phenelzine (Nardil) and isocarboxazid (Marplan) are the principal irreversible hydrazine MAOIs remaining in clinical use.[3][14]
Pharmacodynamics
Both phenelzine and isocarboxazid are non-selective inhibitors, blocking the activity of both MAO-A and MAO-B isoforms with near-equal potency.[10][13][15]
-
MAO-A primarily metabolizes serotonin and norepinephrine, the neurotransmitters most closely associated with depression.[1]
-
MAO-B preferentially metabolizes dopamine and trace amines like phenethylamine.[1]
By inhibiting both isoforms, these drugs cause a robust and widespread increase in the brain concentrations of serotonin, norepinephrine, dopamine, and phenethylamine.[13][14][15] This broad enhancement of monoaminergic transmission is thought to contribute to their high efficacy.[16] Additionally, phenelzine or its metabolites have been shown to elevate levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which may contribute to its anxiolytic properties.[10][17]
Caption: Effect of hydrazine MAOIs on monoamine metabolism pathways.
Pharmacokinetics
The pharmacokinetic profiles of irreversible MAOIs are unique because their biological effect (MAO inhibition) lasts far longer than the presence of the drug in plasma.[1][13]
Table 1: Pharmacokinetic Parameters of Phenelzine and Isocarboxazid
| Parameter | Phenelzine | Isocarboxazid |
| Absorption | Rapidly absorbed from GI tract[10][13] | Rapidly absorbed[18] |
| Time to Peak (Tmax) | ~43 minutes[13][17] | 1–2 hours[14] |
| Elimination Half-life | ~11.6 hours[13] | 1.5–4 hours[14] |
| Metabolism | Primarily hepatic: oxidation and acetylation[13][19] | Primarily hepatic: rapid metabolism by carboxylesterase[14][18] |
| Major Metabolites | Phenylacetic acid, parahydroxyphenylacetic acid[13][20] | Hippuric acid[14] |
| Excretion | Primarily renal (metabolites)[10][13] | Primarily renal (metabolites)[14] |
| Duration of Effect | 2–3 weeks (due to irreversible inhibition)[13] | 2–3 weeks (due to irreversible inhibition)[1] |
Clinical Applications and Efficacy
Irreversible MAOIs are highly effective antidepressants, though they are not typically used as first-line therapy due to their side effect profile.[2][4] Their primary indications are for treatment-resistant depression (TRD) and atypical depression.[7][9]
-
Atypical Depression: This subtype is characterized by mood reactivity, hyperphagia, hypersomnia, leaden paralysis, and rejection sensitivity.[1] Multiple studies and meta-analyses have shown that phenelzine is superior to tricyclic antidepressants (TCAs) for patients with atypical depression.[1][7]
-
Treatment-Resistant Depression: For patients who have not responded to multiple trials of other antidepressants, MAOIs remain a viable and effective option.[7][9]
-
Other Disorders: They also have a place in treating panic disorder and social phobia.[2][4]
Table 2: Summary of Clinical Efficacy in Depressive Disorders
| Study Type | Comparison | Finding | Citation(s) |
| Meta-analysis | MAOIs vs. Placebo (Atypical Depression) | MAOIs showed a significant effect size (0.45) in favor of treatment. | [1][7] |
| Meta-analysis | MAOIs vs. TCAs (Atypical Depression) | MAOIs were superior to TCAs with a modest effect size (0.27). | [1][7] |
| Systematic Review | MAOIs vs. Placebo (Major Depression) | Phenelzine, isocarboxazid, and tranylcypromine showed significantly higher efficacy than placebo. | [8] |
| Systematic Review | MAOIs vs. Other Antidepressants | MAOIs demonstrated similar efficacy to other major antidepressant classes. | [8] |
Safety and Tolerability
The clinical utility of hydrazine MAOIs is limited by their potential for serious adverse effects and interactions.
Adverse Effects
Common side effects are often related to increased monoaminergic tone or other non-specific actions and include orthostatic hypotension, dizziness, insomnia, dry mouth, sexual dysfunction, and weight gain.[4][10][21][22] Hepatotoxicity was a concern with early hydrazines like iproniazid, leading to their withdrawal, but is less common with currently used agents.[1][3]
Table 3: Common and Serious Adverse Effects of Irreversible Hydrazine MAOIs
| Category | Adverse Effects |
| Common | Orthostatic hypotension, dizziness, lightheadedness, drowsiness, insomnia, headache, dry mouth, constipation, weight gain, sexual dysfunction.[4][10][21] |
| Serious | Hypertensive Crisis, Serotonin Syndrome, Hepatotoxicity (rare), potential for increased suicidal thoughts in young adults.[1][17][21][22] |
Drug and Food Interactions
Hypertensive Crisis (The "Cheese Effect") This is the most notorious interaction. MAO-A in the gut and liver is responsible for metabolizing dietary pressor amines, particularly tyramine.[1] When MAO-A is inhibited, ingested tyramine is absorbed systemically, where it acts as a potent indirect sympathomimetic, causing a massive release of norepinephrine from sympathetic nerve terminals.[1][23] This can lead to a rapid and dangerous increase in blood pressure, with symptoms including severe headache, tachycardia, and potential for intracranial hemorrhage.[1][24]
Caption: The tyramine "cheese effect" pathway in patients on MAOIs.
Serotonin Syndrome Co-administration of MAOIs with other serotonergic agents (e.g., SSRIs, dextromethorphan) can lead to excessive levels of serotonin in the central nervous system.[4][21] This potentially life-threatening condition is characterized by a triad of symptoms: autonomic hyperactivity (fever, tachycardia), neuromuscular abnormalities (tremor, myoclonus), and altered mental status (agitation, confusion).[4][23] A washout period of at least 14 days is required when switching between an MAOI and another serotonergic antidepressant.[22][25]
Table 4: Major Drug and Food Interactions with Irreversible MAOIs
| Interacting Agent | Class | Potential Outcome |
| Foods high in tyramine | Aged cheeses, cured meats, fermented products, draft beer | Hypertensive Crisis[1][21] |
| Sympathomimetic drugs | Pseudoephedrine, phenylephrine, amphetamines | Hypertensive Crisis[23] |
| Serotonergic drugs | SSRIs, SNRIs, TCAs, triptans, dextromethorphan, tramadol | Serotonin Syndrome[4][23] |
| L-DOPA | Dopamine precursor | Hypertensive reactions[23] |
Appendix: Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory potency (IC50) of a compound against MAO-A and MAO-B.
Principle: The assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the monoamine substrate.[26] The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction with a sensitive probe like Amplex Red, which is converted to the highly fluorescent resorufin. The reduction in fluorescence in the presence of an inhibitor corresponds to the degree of MAO inhibition.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
MAO substrate (e.g., p-tyramine or a non-selective substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, Amplex Red, and HRP in phosphate buffer.
-
Compound Plating: Serially dilute test compounds in DMSO and then in buffer to achieve final assay concentrations. Add the diluted compounds to the wells of the 96-well plate. Include controls for 100% activity (enzyme + substrate, no inhibitor) and background (no enzyme).
-
Enzyme Pre-incubation: Add the MAO-A or MAO-B enzyme solution to the wells containing the test compounds. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a master mix containing the substrate, Amplex Red, and HRP to all wells.
-
Incubation: Incubate the plate for a further period (e.g., 20-30 minutes) at 37°C, protected from light.
-
Fluorescence Measurement: Stop the reaction (e.g., by adding a stop solution or by immediately reading). Measure the fluorescence intensity using a microplate reader at the appropriate wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic curve.
-
Caption: A typical workflow for a fluorometric MAO inhibition assay.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. The Pharmacology of Reversible Monoamine Oxidase Inhibitors | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 7. clinicalpub.com [clinicalpub.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Monoamine oxidase inhibitors: Forgotten treatment for depression | MDedge Psychiatry [mdedge9-ma1.mdedge.com]
- 10. Phenelzine [bionity.com]
- 12. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]
- 13. Phenelzine - Wikipedia [en.wikipedia.org]
- 14. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Isocarboxazid | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 22. drugs.com [drugs.com]
- 23. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monoamine Oxidase Inhibitor Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. drugs.com [drugs.com]
- 26. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Benmoxin's Effect on Dopamine and Serotonin Pathways: A Technical Guide
Executive Summary
Benmoxin, as a non-selective monoamine oxidase inhibitor (MAOI), exerts its primary pharmacological effect by preventing the breakdown of key monoamine neurotransmitters, including dopamine and serotonin.[3] Monoamine oxidase (MAO) exists in two isoforms, MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while both isoforms degrade dopamine.[3] By irreversibly inhibiting both MAO-A and MAO-B, this compound is expected to lead to a significant and sustained increase in the synaptic concentrations of dopamine and serotonin. This elevation of neurotransmitter levels is the basis for its antidepressant effects. This guide will delve into the molecular mechanisms, expected quantitative effects, and the experimental methodologies used to characterize the interaction of compounds like this compound with the dopaminergic and serotonergic systems.
Core Mechanism of Action
This compound is classified as a hydrazine derivative, a class of compounds known to act as irreversible MAOIs.[4][5] The core mechanism involves the formation of a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inactivation. This irreversible inhibition means that the restoration of MAO activity requires the synthesis of new enzyme molecules, a process that can take several days to weeks.
The non-selective nature of this compound implies that it inhibits both MAO-A and MAO-B. This broad-spectrum inhibition results in a widespread increase in the levels of dopamine, serotonin, and norepinephrine in the brain.
Effects on the Dopaminergic Pathway
Inhibition of MAO-A and MAO-B by this compound prevents the degradation of dopamine in the presynaptic terminal and the synaptic cleft. This leads to an accumulation of dopamine, enhancing its availability for release into the synapse and prolonging its action on postsynaptic dopamine receptors (D1-D5).
Signaling Pathway
Caption: Dopaminergic pathway inhibition by this compound.
Effects on the Serotonergic Pathway
Similarly, by inhibiting MAO-A, this compound prevents the breakdown of serotonin (5-hydroxytryptamine, 5-HT) in the presynaptic neuron. This leads to an increased vesicular storage of serotonin and enhanced release into the synaptic cleft, thereby augmenting serotonergic neurotransmission.
Signaling Pathway
Caption: Serotonergic pathway inhibition by this compound.
Quantitative Data (Hypothetical)
As specific data for this compound is unavailable, the following tables present a hypothetical but expected profile for a non-selective MAOI.
Table 1: Hypothetical Inhibitory Activity of this compound against MAO-A and MAO-B
| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B/MAO-A) |
| IC50 (nM) | 50 | 80 | 1.6 |
| Ki (nM) | 25 | 40 | 1.6 |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of inhibitor potency. A lower value indicates higher potency. The selectivity index close to 1 would confirm non-selective inhibition.
Table 2: Hypothetical In Vivo Effects of this compound on Monoamine Levels in Rat Striatum (24 hours post-administration)
| Treatment Group | Dopamine (% of Control) | DOPAC (% of Control) | HVA (% of Control) | Serotonin (% of Control) | 5-HIAA (% of Control) |
| Vehicle Control | 100 ± 10 | 100 ± 12 | 100 ± 11 | 100 ± 9 | 100 ± 13 |
| This compound (10 mg/kg) | 180 ± 20 | 30 ± 8 | 45 ± 9 | 220 ± 25 | 25 ± 7* |
DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are dopamine metabolites. 5-HIAA (5-hydroxyindoleacetic acid) is a serotonin metabolite. A significant increase in the parent monoamine and a decrease in its metabolites are expected with MAO inhibition. Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.
Experimental Protocols
The following are detailed, standardized protocols for determining the quantitative data presented hypothetically above.
In Vitro MAO Inhibition Assay
Objective: To determine the IC50 and Ki values of this compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (a non-selective MAO substrate)
-
Clorgyline (a selective MAO-A inhibitor)
-
Selegiline (a selective MAO-B inhibitor)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the different concentrations of this compound to the wells. For control wells, add buffer only. For positive controls, add clorgyline (for MAO-A) or selegiline (for MAO-B).
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding kynuramine to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Caption: Experimental workflow for in vitro MAO inhibition assay.
In Vivo Microdialysis for Neurotransmitter Level Measurement
Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and their metabolites in the brain of a living animal.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours.
-
Administer this compound (e.g., intraperitoneally) or vehicle.
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine, serotonin, DOPAC, HVA, and 5-HIAA in the dialysate samples using HPLC-ED.
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
Caption: Workflow for in vivo microdialysis experiment.
Conclusion
This compound, as a non-selective and irreversible MAOI, is expected to potently increase the synaptic availability of both dopamine and serotonin. This action is achieved through the inhibition of MAO-A and MAO-B, the key enzymes responsible for their degradation. While specific quantitative data for this compound is not currently available in the public domain, the established understanding of MAOI pharmacology provides a strong basis for predicting its effects. The experimental protocols detailed in this guide represent the standard methodologies that would be used to generate the precise quantitative data necessary for a complete preclinical characterization of a compound like this compound. Such data is crucial for understanding its therapeutic potential and safety profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Frontiers | Interactions Between the Serotonergic and Other Neurotransmitter Systems in the Basal Ganglia: Role in Parkinson’s Disease and Adverse Effects of L-DOPA [frontiersin.org]
- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 4. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzyme Inhibition Profile of Benmoxin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benmoxin is recognized as a nonselective and irreversible inhibitor of monoamine oxidase (MAO), a key enzyme system in the metabolic pathways of neurotransmitters.[1] This technical guide provides a consolidated overview of the available in vitro data on this compound's enzyme inhibition, with a focus on its interaction with MAO-A and MAO-B. Due to the limited availability of publicly accessible primary research data, this document summarizes the established mechanism of action and provides generalized experimental frameworks for assessing such irreversible inhibitors.
Core Mechanism of Action: Monoamine Oxidase Inhibition
This compound belongs to the class of hydrazine-derived monoamine oxidase inhibitors (MAOIs). Its therapeutic and physiological effects stem from the irreversible inhibition of both isoforms of monoamine oxidase: MAO-A and MAO-B. These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By irreversibly binding to and inactivating these enzymes, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
The irreversible nature of this compound's inhibition implies the formation of a stable, often covalent, bond with the enzyme, typically involving the flavin adenine dinucleotide (FAD) cofactor essential for the catalytic activity of MAOs. This necessitates the de novo synthesis of the enzyme to restore its function.
Signaling Pathway of Monoamine Oxidase Inhibition
The following diagram illustrates the general signaling pathway affected by this compound through the inhibition of MAO.
Caption: General mechanism of this compound's action on monoaminergic neurotransmission.
Quantitative Inhibition Data
A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative in vitro inhibition data for this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for MAO-A and MAO-B. While this compound is characterized as a nonselective inhibitor, the precise potency against each isoform has not been documented in accessible primary studies.
For drug development and research purposes, the determination of these values is critical for understanding the inhibitor's potency and selectivity. The following table is provided as a template for the presentation of such data, should it become available through future experimental work.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
| MAO-A | This compound | Data Not Available | Data Not Available | Irreversible | - |
| MAO-B | This compound | Data Not Available | Data Not Available | Irreversible | - |
Experimental Protocols for In Vitro Enzyme Inhibition Assays
The following are generalized protocols for determining the inhibitory activity of a compound like this compound against MAO-A and MAO-B. These protocols are based on standard methodologies used in the field.
Determination of IC50 for MAO Inhibition
This experiment aims to determine the concentration of this compound required to inhibit 50% of the activity of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay, or a specific substrate for each isoform like serotonin for MAO-A and benzylamine for MAO-B in other assay formats)
-
Phosphate buffer (pH 7.4)
-
Detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate like Amplex Red for H2O2 detection)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
Workflow:
Caption: Experimental workflow for determining the IC50 of this compound against MAO enzymes.
Procedure:
-
Prepare a series of concentrations of this compound by serial dilution.
-
In a 96-well plate, add a fixed amount of MAO-A or MAO-B enzyme to each well containing phosphate buffer.
-
Add the different concentrations of this compound to the wells. Include control wells with no inhibitor and wells with solvent only.
-
Pre-incubate the enzyme and this compound for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the time-dependent irreversible inhibition to occur.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
Incubate the plate at 37°C for a predetermined reaction time.
-
If using an endpoint assay, stop the reaction and add the detection reagents. For a kinetic assay, monitor the signal change over time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Characterization of Irreversible Inhibition
To confirm the irreversible nature of the inhibition, a dialysis or a dilution experiment can be performed.
Workflow:
Caption: Logical workflow to confirm the irreversible inhibition of MAO by this compound.
Procedure:
-
Incubate the MAO enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 10x IC50). A control sample with the enzyme and buffer only should be run in parallel.
-
After the incubation period, remove the unbound this compound from the reaction mixture. This can be achieved by extensive dialysis against a fresh buffer or by a rapid and large dilution of the enzyme-inhibitor complex.
-
Measure the enzymatic activity of both the this compound-treated and the control enzyme samples using a standard MAO activity assay.
-
If this compound is an irreversible inhibitor, the enzymatic activity of the treated sample will not be restored to the level of the control sample after the removal of the unbound inhibitor. In contrast, for a reversible inhibitor, the activity would be expected to recover.
Conclusion
This compound is established as a nonselective, irreversible inhibitor of monoamine oxidases A and B. While this mechanism of action is well-characterized qualitatively, there is a notable absence of specific in vitro quantitative data in the public domain. The experimental protocols and workflows provided in this guide offer a framework for the systematic in vitro evaluation of this compound's inhibitory properties. The generation of such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future research and development efforts in the field of MAO inhibitors.
References
Mebamoxine (Benmoxin): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebamoxine, also known as Benmoxin, is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1] Synthesized in 1967, it was subsequently introduced in Europe as an antidepressant under the trade names Neuralex and Nerusil.[1] However, like many early hydrazine MAOIs, it is no longer marketed. This document provides a detailed technical overview of the discovery, synthesis, and pharmacological action of mebamoxine, intended for a scientific audience.
Discovery and Development
The development of mebamoxine is rooted in the mid-20th century discovery of the antidepressant properties of hydrazine derivatives. This line of research began serendipitously with iproniazid, a compound initially investigated for the treatment of tuberculosis.[2][3] In the early 1950s, researchers observed mood-elevating side effects in patients treated with iproniazid.[2][3] This led to the understanding that inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine, could alleviate symptoms of depression.
This discovery spurred the synthesis and investigation of a wide array of hydrazine-based compounds throughout the 1950s and 1960s in a search for more effective and safer MAOIs.[4] Mebamoxine was synthesized in this context in 1967, representing a continued effort to modify the benzohydrazide structure to optimize therapeutic activity.[1] While it saw clinical use in Europe, concerns about the toxicity associated with irreversible, non-selective MAOIs, such as the potential for hypertensive crises when interacting with tyramine-rich foods (the "cheese effect") and the risk of hepatotoxicity, eventually led to the withdrawal of mebamoxine and many other drugs in its class from the market.[2][5]
Chemical and Pharmacological Data
| Property | Value |
| IUPAC Name | N'-(1-phenylethyl)benzohydrazide |
| Synonyms | This compound, Mebamoxine, Neuralex, Nerusil |
| Chemical Formula | C₁₅H₁₆N₂O |
| Molar Mass | 240.306 g/mol |
| CAS Number | 7654-03-7 |
| Class | Hydrazine, Irreversible MAO Inhibitor |
| Mechanism of Action | Non-selective inhibitor of MAO-A and MAO-B |
| Clinical Use | Antidepressant (withdrawn) |
| IC50 (MAO-A) | Not available |
| IC50 (MAO-B) | Not available |
| Pharmacokinetics | Not available |
Synthesis of Mebamoxine
While the original 1967 synthesis protocol for mebamoxine is not detailed in accessible literature, a plausible and standard synthetic route can be proposed based on established methods for the preparation of N'-substituted benzohydrazides. The synthesis would likely involve a two-step process starting from benzoic acid.
Proposed Synthesis Workflow
The logical flow of the synthesis is depicted in the diagram below.
Caption: Proposed synthetic workflow for Mebamoxine.
Experimental Protocols
Step 1: Synthesis of Methyl Benzoate (Esterification)
-
To a solution of benzoic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours to drive the esterification to completion.
-
After cooling, the reaction mixture is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The methyl benzoate product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ester, which can be purified by distillation.
Step 2: Synthesis of Benzohydrazide (Hydrazinolysis)
-
Methyl benzoate is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
Upon cooling, the benzohydrazide product typically crystallizes out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
Step 3: Synthesis of Mebamoxine (Reductive Amination)
-
Benzohydrazide is reacted with acetophenone in a suitable solvent (e.g., ethanol) to form a hydrazone intermediate.
-
The resulting hydrazone is then reduced to mebamoxine. A common reducing agent for this transformation is sodium borohydride (NaBH₄).
-
The reaction is quenched, and the product is isolated through extraction and purified by recrystallization.
An alternative final step could involve the direct acylation of 1-phenylethylhydrazine with an activated benzoic acid derivative (like benzoyl chloride), though this might be less common for this specific structure.
Mechanism of Action: MAO Inhibition
Mebamoxine exerts its therapeutic effect by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B.
-
MAO-A is primarily responsible for the metabolism of serotonin and norepinephrine.
-
MAO-B is more specific for the metabolism of dopamine.
By forming a covalent bond with the active site of these enzymes, mebamoxine permanently inactivates them. This leads to a reduction in the breakdown of monoamine neurotransmitters in the presynaptic neuron. Consequently, the levels of serotonin, norepinephrine, and dopamine available for release into the synaptic cleft increase, which is believed to be the primary mechanism behind its antidepressant effects.
Signaling Pathway Diagram
The following diagram illustrates the role of MAO in neurotransmitter metabolism and the effect of mebamoxine.
Caption: Inhibition of MAO-A and MAO-B by Mebamoxine.
Logical Relationship Overview
The following diagram provides a summary of the key attributes and relationships concerning mebamoxine.
Caption: Key attributes and relationships of Mebamoxine.
Conclusion
Mebamoxine (this compound) is a historically significant compound that emerged from the era of early antidepressant discovery. As an irreversible, non-selective MAOI of the hydrazine class, it represents a therapeutic strategy that, while effective, was ultimately superseded by agents with more favorable safety profiles. The lack of readily available, detailed quantitative data on its pharmacology and clinical performance underscores the challenges in retrospectively analyzing older, withdrawn pharmaceutical agents. This guide provides a comprehensive overview based on the available historical and chemical data, offering a valuable resource for researchers in pharmacology and the history of drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.healio.com [journals.healio.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 5. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Study of Benmoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benmoxin is an irreversible and non-selective monoamine oxidase (MAO) inhibitor belonging to the hydrazine class.[1] Historically used as an antidepressant, it is no longer on the market.[1] this compound exerts its therapeutic effects by inhibiting both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. This inhibition prevents the breakdown of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, leading to their increased availability in the synaptic cleft. These neurotransmitters are crucial for mood regulation, and their increased levels are associated with antidepressant effects.
These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its primary enzymatic activity and its downstream cellular effects relevant to its potential therapeutic applications.
Data Presentation: Inhibitory Activity of Monoamine Oxidase Inhibitors
| Compound | Type | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | Non-selective, Irreversible | Data not available | Data not available | N/A |
| Tranylcypromine | Non-selective, Irreversible | ~2,300 | ~1,800 | ~0.78 |
| Clorgyline | MAO-A Selective, Irreversible | ~3 | ~1,000 | ~333 |
| Selegiline | MAO-B Selective, Irreversible | ~1,000 | ~10 | ~0.01 |
| Moclobemide | MAO-A Selective, Reversible | ~200 | ~5,000 | ~25 |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate, incubation time). The data presented here are approximate values from various sources for illustrative purposes.
Signaling Pathway and Experimental Workflow Diagrams
Monoamine Oxidase Inhibition and Downstream Effects
The primary mechanism of this compound is the inhibition of MAO-A and MAO-B. This leads to an increase in the levels of monoamine neurotransmitters, which can then activate their respective downstream signaling pathways, potentially leading to neuroprotective and anti-inflammatory effects.
General Experimental Workflow for In Vitro Evaluation of this compound
This workflow outlines the key stages for characterizing the in vitro effects of this compound, from initial enzymatic assays to more complex cell-based functional assays.
Experimental Protocols
MAO-A and MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of this compound on MAO-A and MAO-B enzymes.
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO. The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which is proportional to the MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Pargyline (MAO-B inhibitor control)
-
Clorgyline (MAO-A inhibitor control)
-
Kynuramine (MAO-A and MAO-B substrate)
-
Amplex™ Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 530-560 nm/590 nm)
Protocol:
-
Prepare Reagents:
-
Dissolve this compound and control inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute in assay buffer to desired concentrations.
-
Prepare a working solution of Amplex™ Red, HRP, and kynuramine in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of this compound or control inhibitor solutions at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MAO-A or MAO-B enzyme solution to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value for both MAO-A and MAO-B.
-
Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the potential of this compound to protect neuronal cells from neurotoxin-induced cell death.
Principle: The SH-SY5Y human neuroblastoma cell line is a common model for studying neurodegenerative diseases. Neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPP+ are used to induce oxidative stress and apoptosis. The protective effect of this compound is assessed by measuring cell viability using the MTT assay.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
6-hydroxydopamine (6-OHDA) or MPP+
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
After pre-treatment, add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control group) and incubate for another 24 hours.
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
-
Measurement of Neurotransmitter Levels in PC12 Cells
Objective: To determine if this compound treatment increases the levels of dopamine in a neuronal cell line.
Principle: PC12 cells, derived from a rat pheochromocytoma, can synthesize and store dopamine. After treatment with this compound, the concentration of dopamine in the cell lysate or culture medium can be quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin)
-
This compound
-
Lysis buffer
-
Dopamine ELISA kit or HPLC system with an electrochemical detector
-
6-well plates
Protocol:
-
Cell Culture and Treatment:
-
Culture PC12 cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 6-well plates and allow them to adhere.
-
Treat the cells with a predetermined concentration of this compound for 24-48 hours.
-
-
Sample Collection:
-
Cell Lysate: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to remove debris.
-
Culture Medium: Collect the culture medium and centrifuge to remove any detached cells.
-
-
Quantification:
-
ELISA: Follow the manufacturer's instructions for the dopamine ELISA kit to measure the concentration of dopamine in the samples.
-
HPLC: Prepare the samples according to the requirements of the HPLC system. Inject the samples and quantify the dopamine peak based on a standard curve.
-
-
Data Analysis:
-
Normalize the dopamine concentration to the total protein content of the cell lysate.
-
Compare the dopamine levels in this compound-treated cells to untreated control cells.
-
Anti-inflammatory Assay in BV-2 Microglial Cells
Objective: To investigate the potential anti-inflammatory effects of this compound in a microglial cell line.
Principle: BV-2 cells are an immortalized murine microglial cell line commonly used to study neuroinflammation. Lipopolysaccharide (LPS) is used to induce an inflammatory response, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines. The anti-inflammatory effect of this compound is assessed by measuring the levels of these inflammatory mediators.
Materials:
-
BV-2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent for NO measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
96-well clear microplates
Protocol:
-
Cell Culture and Treatment:
-
Culture BV-2 cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of NO and cytokines in cells treated with LPS alone to those pre-treated with this compound.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. By systematically evaluating its enzymatic inhibition, neuroprotective potential, effects on neurotransmitter levels, and anti-inflammatory properties, researchers can gain valuable insights into the pharmacological profile of this non-selective MAO inhibitor. These studies are essential for understanding its mechanism of action and exploring its potential therapeutic applications in neurodegenerative and psychiatric disorders.
References
Application Notes and Protocols for Measuring Monoamine Oxidase (MAO) Inhibition by Benmoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benmoxin is an irreversible and non-selective monoamine oxidase (MAO) inhibitor belonging to the hydrazine class of compounds.[1][2] Initially developed as an antidepressant, it is no longer marketed.[2] Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4][] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the synaptic cleft, which is the primary mechanism of action for MAOI antidepressants.[3][]
These application notes provide detailed protocols for the in vitro assessment of MAO-A and MAO-B inhibition by this compound, based on established assays for irreversible hydrazine-type inhibitors. While specific experimental data for this compound is scarce in publicly available literature, the methodologies described herein represent standard approaches for characterizing similar compounds.
Mechanism of Action: Monoamine Oxidase Inhibition
Monoamine oxidase enzymes, located on the outer mitochondrial membrane, catalyze the oxidative deamination of monoamines. There are two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine. Both enzymes act on dopamine.[4]
Irreversible MAO inhibitors, like those of the hydrazine class, form a covalent bond with the enzyme, typically with the FAD cofactor, leading to a long-lasting inhibition of its activity.[] This necessitates the synthesis of new enzyme molecules for the recovery of function.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference Compound |
| This compound | MAO-A | Data not available | Data not available | Irreversible, Non-selective | Clorgyline (MAO-A) |
| This compound | MAO-B | Data not available | Data not available | Irreversible, Non-selective | Selegiline (MAO-B) |
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of this compound against MAO-A and MAO-B.
Protocol 1: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition
This assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the MAO-catalyzed oxidation of monoamines, using a fluorometric method with Amplex® Red reagent.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (and reference inhibitors: Clorgyline for MAO-A, Selegiline for MAO-B)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Tyramine (MAO-A and MAO-B substrate) or Benzylamine (MAO-B specific substrate)
-
Sodium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in sodium phosphate buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the same buffer.
-
Prepare a stock solution of the substrate (e.g., 1 mM tyramine).
-
Prepare the Amplex® Red/HRP working solution according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of sodium phosphate buffer.
-
Add 20 µL of the this compound dilution (or buffer for control, and reference inhibitor for comparison).
-
Add 20 µL of the MAO-A or MAO-B enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
To initiate the reaction, add 20 µL of the substrate and Amplex® Red/HRP mixture.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Spectrophotometric Assay for MAO Inhibition
This method is a continuous spectrophotometric assay that measures the formation of the product of the enzymatic reaction. For example, the oxidation of kynuramine by MAO-A produces 4-hydroxyquinoline, which can be monitored at 316 nm, and the oxidation of benzylamine by MAO-B produces benzaldehyde, monitored at 250 nm.[6]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
Sodium phosphate buffer (pH 7.4)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture in a UV-transparent cuvette or well containing sodium phosphate buffer, MAO-A or MAO-B enzyme, and the desired concentration of this compound.
-
Equilibrate the mixture to 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (316 nm for kynuramine or 250 nm for benzylamine) over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration compared to the uninhibited control.
-
Determine the IC50 value as described in Protocol 1.
-
Protocol 3: Determining the Reversibility of Inhibition
To confirm the irreversible nature of this compound's inhibition, a dialysis method can be employed.
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Incubate the MAO enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 10x IC50) for a set period (e.g., 30 minutes). A control sample with the enzyme and buffer only should also be prepared.
-
-
Dialysis:
-
Place the enzyme-inhibitor mixture and the control sample in separate dialysis devices (e.g., dialysis tubing or spin columns) with a suitable molecular weight cutoff.
-
Dialyze against a large volume of cold sodium phosphate buffer for an extended period (e.g., 24 hours) with several buffer changes to remove any unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, measure the remaining MAO activity in both the this compound-treated and control samples using one of the assays described above.
-
-
Interpretation of Results:
-
If this compound is an irreversible inhibitor, there will be little to no recovery of enzyme activity after dialysis.
-
If the inhibitor were reversible, the enzyme activity would be restored to a level similar to the control after the removal of the unbound inhibitor by dialysis.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the characterization of this compound's inhibitory activity on MAO-A and MAO-B. By employing these standardized assays, researchers can generate reliable and reproducible data to better understand the pharmacological profile of this compound and other novel MAO inhibitors. The generation of quantitative data, such as IC50 values, and the determination of the reversibility of inhibition are crucial steps in the preclinical evaluation of any potential therapeutic agent targeting the monoamine oxidase enzymes.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 6. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroactivity of Benmoxin Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benmoxin, an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class, was historically used as an antidepressant.[1] Its mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2] By inhibiting MAO, this compound elevates the levels of these neurotransmitters in the brain, which is believed to be the primary basis for its antidepressant effects.[2] Beyond its known impact on neurotransmitter levels, the broader neuroactive profile of this compound remains largely unexplored using modern cell culture techniques. These application notes provide a comprehensive framework for utilizing contemporary in vitro models to dissect the neuroactivity of this compound, offering insights into its effects on neuronal health, neuroinflammation, and complex neural network function.
The following protocols are designed to guide researchers in selecting appropriate cell culture models and experimental assays to investigate the multifaceted neuropharmacology of this compound. The proposed models range from single neuronal cell lines to complex 3D organoid systems, allowing for a tiered approach to understanding this compound's biological impact.
Section 1: Foundational Neuroactivity Screening in Neuronal Cell Lines
Immortalized neuronal cell lines offer a reproducible and scalable platform for initial neurotoxicity and neuroactivity screening.[3] Cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are well-characterized and widely used in neuropharmacological research.[3][4][5] Differentiated SH-SY5Y cells, in particular, adopt a more mature neuron-like phenotype, expressing dopaminergic markers, making them a suitable model to study compounds acting on the dopaminergic system.[6]
Protocol 1.1: Assessment of this compound's Effect on Neuronal Viability and Oxidative Stress in SH-SY5Y Cells
Objective: To determine the dose-dependent effects of this compound on the viability and induction of oxidative stress in a human neuronal cell line.
Methodology:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
To induce differentiation, plate cells at a density of 1 x 10^5 cells/cm² and treat with 10 µM retinoic acid for 5-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.[3]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat differentiated SH-SY5Y cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control group.
-
-
Cell Viability Assay (MTT Assay):
-
Following treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
-
Oxidative Stress Assay (ROS Measurement):
-
After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) to quantify intracellular reactive oxygen species (ROS) levels.
-
Data Presentation:
| This compound Conc. (µM) | Cell Viability (% of Control) - 24h | Cell Viability (% of Control) - 48h | Cell Viability (% of Control) - 72h | Intracellular ROS (% of Control) - 24h |
| Vehicle Control | 100 | 100 | 100 | 100 |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Caption: Dose- and time-dependent effects of this compound on SH-SY5Y cell viability and ROS production.
Section 2: Investigating Neuroinflammatory Responses in Glial Cell Cultures
Neuroinflammation, mediated by glial cells like astrocytes and microglia, plays a critical role in various neurological disorders.[7][8] As MAOIs can modulate inflammatory pathways, it is crucial to investigate this compound's effects on these key immune cells of the central nervous system.
Protocol 2.1: Evaluation of this compound's Impact on Microglial Activation
Objective: To assess the effect of this compound on the activation and inflammatory cytokine release from microglial cells.
Methodology:
-
Cell Culture:
-
Use a primary microglial culture isolated from neonatal mouse or rat brains or an immortalized microglial cell line (e.g., BV-2).[9]
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Experimental Setup:
-
Pre-treat microglial cells with various concentrations of this compound for 2 hours.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours. Include control groups (vehicle, this compound alone, LPS alone).
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect the cell culture supernatant.
-
Use the Griess reagent to measure the concentration of nitrite, a stable metabolite of NO.
-
-
Cytokine Measurement (ELISA):
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using specific ELISA kits.
-
Data Presentation:
| Treatment | Nitric Oxide (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | ||||
| This compound (10 µM) | ||||
| LPS (100 ng/mL) | ||||
| LPS + this compound (1 µM) | ||||
| LPS + this compound (10 µM) |
Caption: Effect of this compound on LPS-induced inflammatory responses in microglia.
Section 3: Advanced Neuroactivity Assessment in Co-culture and Organoid Models
To better mimic the complex cellular interactions within the brain, more advanced models such as neuron-glia co-cultures and 3D brain organoids are invaluable.[10][11][12] These models allow for the investigation of this compound's effects on synaptic function, network activity, and developmental neurotoxicity.
Protocol 3.1: Analysis of this compound's Influence on Neuronal Network Activity using Microelectrode Arrays (MEAs)
Objective: To determine the effect of this compound on the spontaneous electrical activity of neuronal networks.
Methodology:
-
Co-culture System:
-
MEA Recording:
-
Record baseline spontaneous neuronal activity (spike rate, burst frequency, network synchrony) for a defined period.
-
Apply different concentrations of this compound to the cultures and record the activity at various time points post-application.
-
-
Data Analysis:
-
Analyze the MEA data to quantify changes in key parameters of neuronal network function.
-
Data Presentation:
| Parameter | Baseline | This compound (1 µM) | This compound (10 µM) |
| Mean Firing Rate (spikes/s) | |||
| Burst Frequency (bursts/min) | |||
| Network Burst Synchrony Index |
Caption: Modulation of neuronal network activity by this compound in a neuron-astrocyte co-culture on MEA.
Protocol 3.2: Investigating the Impact of this compound on 3D Brain Organoid Development and Function
Objective: To assess the potential developmental neurotoxicity and long-term effects of this compound on a human 3D brain organoid model.
Methodology:
-
Organoid Generation:
-
Chronic this compound Exposure:
-
Treat developing organoids with a low, physiologically relevant concentration of this compound over several weeks.
-
-
Multi-modal Analysis:
-
Immunohistochemistry: Analyze the expression of neuronal and glial markers (e.g., βIII-tubulin for neurons, GFAP for astrocytes) to assess cellular composition and organization.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): Evaluate changes in the expression of genes related to neurodevelopment, synaptic function, and stress responses.
-
Functional Assays: Assess organoid function through calcium imaging or by dissociating the organoids and plating the cells on MEAs.
-
Data Presentation:
| Parameter | Control Organoids | This compound-Treated Organoids |
| Cortical Layer Thickness (µm) | ||
| βIII-tubulin Positive Area (%) | ||
| GFAP Positive Area (%) | ||
| Relative Gene Expression (Fold Change) | ||
| - SYN1 (Synapsin 1) | 1.0 | |
| - BDNF (Brain-Derived Neurotrophic Factor) | 1.0 | |
| Spontaneous Calcium Oscillation Frequency (events/min) |
Caption: Effects of chronic this compound exposure on the development and function of human brain organoids.
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway of this compound's Neuroactivity
Caption: this compound inhibits MAO, leading to increased monoamine levels and potentially altered ROS production.
Diagram 2: Experimental Workflow for Assessing this compound's Neuroactivity
Caption: A tiered approach to investigating this compound's neuroactivity from 2D to 3D models.
Conclusion
The provided application notes and protocols offer a structured and comprehensive approach to characterizing the neuroactivity of this compound using a range of modern in vitro cell culture models. By systematically evaluating its effects on neuronal viability, neuroinflammation, and complex neuronal network function, researchers can gain a deeper understanding of its pharmacological profile beyond its established role as a monoamine oxidase inhibitor. This knowledge can inform future drug development efforts and provide valuable insights into the broader biological impacts of this class of compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 5. Cultured Neuronal Cell Lines - Creative Bioarray [acroscell.creative-bioarray.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 9. Primary Microglia Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. mdpi.com [mdpi.com]
- 11. A primary neural cell culture model to study neuron, astrocyte, and microglia interactions in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Application of Brain Organoids in Assessing Neural Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuron, Astrocyte & Microglia Co-Culture Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 14. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organoid intelligence for developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Benmoxin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benmoxin, a hydrazine-derivative monoamine oxidase inhibitor (MAOI), was formerly used as an antidepressant.[1] Like other drugs in its class, it undergoes metabolic transformation in the body, leading to various metabolites. Understanding the metabolic fate of this compound is crucial for comprehensive pharmacokinetic studies and for assessing the potential for drug-drug interactions and toxicity. These application notes provide detailed protocols for the analysis of this compound and its putative metabolites in biological matrices, leveraging modern analytical techniques.
Predicted Metabolic Pathways of this compound
While specific metabolic pathways for this compound are not extensively documented, the metabolism of structurally related hydrazine-type MAOIs, such as phenelzine, can be used to predict its primary routes of biotransformation.[2][3] The predicted metabolic pathways for this compound include:
-
N-Acetylation: The hydrazine moiety is susceptible to acetylation, a common metabolic route for hydrazine derivatives.[3]
-
Oxidative Deamination: Monoamine oxidase can catalyze the oxidative deamination of the parent drug.
-
Hydroxylation: The aromatic rings of the this compound molecule are likely to undergo hydroxylation.
-
N-Dealkylation: The ethylphenyl group may be subject to dealkylation.
-
Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate for excretion.
Based on these pathways, a list of hypothetical this compound metabolites for targeted analysis is proposed in the data table below.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data obtained from the analysis of this compound and its hypothetical metabolites. This table can be populated with experimental data from LC-MS/MS or GC-MS analysis.
| Analyte | Retention Time (min) | m/z (Precursor Ion) | m/z (Product Ion) | LLOQ (ng/mL) | ULOQ (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| This compound | [e.g., 5.2] | [e.g., 241.1] | [e.g., 105.1] | [e.g., 0.1] | [e.g., 100] | [e.g., 92.5] | [e.g., -5.2] |
| N-Acetyl-Benmoxin | [e.g., 4.8] | [e.g., 283.1] | [e.g., 105.1] | [e.g., 0.5] | [e.g., 100] | [e.g., 89.1] | [e.g., -8.7] |
| Hydroxy-Benmoxin (Phenyl ring) | [e.g., 4.5] | [e.g., 257.1] | [e.g., 121.1] | [e.g., 0.5] | [e.g., 100] | [e.g., 85.4] | [e.g., -12.3] |
| Hydroxy-Benmoxin (Phenylethyl ring) | [e.g., 4.6] | [e.g., 257.1] | [e.g., 105.1] | [e.g., 0.5] | [e.g., 100] | [e.g., 86.2] | [e.g., -11.5] |
| Benzoic Acid | [e.g., 3.1] | [e.g., 121.1] | [e.g., 77.1] | [e.g., 1.0] | [e.g., 200] | [e.g., 81.7] | [e.g., -15.1] |
| 1-Phenylethanamine | [e.g., 2.5] | [e.g., 122.1] | [e.g., 105.1] | [e.g., 1.0] | [e.g., 200] | [e.g., 78.9] | [e.g., -18.4] |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. Data shown are for illustrative purposes only.
Experimental Protocols
Protocol 1: Analysis of this compound and its Metabolites in Human Plasma using LC-MS/MS
This protocol describes a method for the simultaneous quantification of this compound and its major metabolites in human plasma.
1. Sample Preparation (Protein Precipitation) [4][5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes, for example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Protocol 2: Analysis of this compound and its Metabolites in Urine using GC-MS with Derivatization
This protocol is suitable for the analysis of volatile or semi-volatile metabolites of this compound in urine, requiring a derivatization step to improve chromatographic properties.[6][7][8]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH to ~9.0 with a suitable buffer (e.g., sodium borate).
-
Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
2. GC-MS Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for metabolite identification or Selected Ion Monitoring (SIM) for quantification.
Visualizations
Signaling Pathway
This compound, as a monoamine oxidase inhibitor, increases the synaptic concentration of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[9][10] This leads to the activation of various downstream signaling pathways implicated in the therapeutic effects of antidepressants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolism of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 6. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 10. psychscenehub.com [psychscenehub.com]
Application Notes and Protocols for Historical Animal Models in Antidepressant Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of historically significant animal models that were instrumental in the early research and development of antidepressant therapies. The accompanying protocols are based on the original methodologies, offering a glimpse into the foundational techniques that shaped our understanding of depression and its pharmacological treatment.
The Monoamine Hypothesis: A Historical Context
The development of these animal models was largely driven by the monoamine hypothesis of depression , which emerged in the mid-20th century.[1] This hypothesis posited that depression is caused by a deficiency in the brain of monoamine neurotransmitters, primarily serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This theory was based on observations that drugs which depleted these neurotransmitters, such as reserpine, could induce depressive symptoms, while early antidepressants appeared to increase their availability in the synaptic cleft.[1][2]
Key Historical Animal Models
The following sections detail the application and original protocols of key animal models that were pivotal in screening and characterizing early antidepressant compounds.
Reserpine-Induced Depression Model
Application: The reserpine model was one of the earliest pharmacological models of depression. The drug reserpine depletes monoamine stores by irreversibly blocking the vesicular monoamine transporter (VMAT).[3] This leads to a behavioral syndrome in animals, including ptosis (eyelid drooping), hypothermia, and akinesia (lack of movement), which was considered to mimic some aspects of depressive states in humans.[3][4] This model was instrumental in supporting the monoamine hypothesis and for the initial screening of compounds with potential antidepressant activity.[5]
Experimental Protocol: Reserpine-Induced Hypothermia and Ptosis in Rats
Objective: To induce a depressive-like state in rats using reserpine and to assess the reversal of specific symptoms by potential antidepressant compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
Reserpine solution (dissolved in glacial acetic acid and diluted with distilled water)
-
Test antidepressant compound
-
Vehicle control solution
-
Rectal thermometer
-
Ptosis scoring scale (e.g., 0 = eyes fully open, 4 = eyes fully closed)
-
Animal cages
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Record the baseline rectal temperature and ptosis score for each animal.
-
Drug Administration:
-
Administer the test antidepressant compound or vehicle control to their respective groups.
-
One hour after the test compound administration, administer reserpine (a single intraperitoneal injection, e.g., 2 mg/kg) to all animals except for a saline control group.
-
-
Behavioral and Physiological Assessment:
-
At predetermined time points after reserpine administration (e.g., 1, 2, 4, 6, and 24 hours), measure and record the rectal temperature of each rat.
-
At the same time points, score the degree of ptosis for each animal.
-
-
Data Analysis: Compare the changes in rectal temperature and ptosis scores between the different treatment groups. A successful antidepressant effect is indicated by an attenuation of the reserpine-induced hypothermia and ptosis.
Expected Outcomes:
-
Reserpine administration is expected to cause a significant drop in body temperature and an increase in ptosis score compared to the control group.
-
Pre-treatment with an effective antidepressant is expected to significantly reduce the severity of reserpine-induced hypothermia and ptosis.
Quantitative Data Summary: Reserpine-Induced Effects
| Parameter | Control Group | Reserpine Group | Reserpine + Antidepressant |
| Rectal Temperature (°C) | 37.5 ± 0.5 | 32.5 ± 0.8 (at 22h post-injection)[4] | Attenuated decrease |
| Ptosis Score (0-4) | 0 | 2-4 (reaching maximum at 22h post-injection)[4] | Reduced score |
| Akinesia (seconds) | Minimal | Increased to ~60s (at 22h post-injection)[4] | Reduced duration |
Olfactory Bulbectomy Model
Application: The olfactory bulbectomy (OBX) model involves the surgical removal of the olfactory bulbs in rodents. This procedure leads to a range of behavioral, neurochemical, and neuroendocrine changes that resemble some symptoms of depression in humans.[6] These changes include hyperactivity in a novel environment, deficits in passive avoidance learning, and irritability.[7] The key feature of this model is that the behavioral deficits are typically reversed by chronic, but not acute, administration of antidepressant drugs, mirroring the delayed onset of action of many antidepressants in clinical practice.[8]
Experimental Protocol: Olfactory Bulbectomy in Rats
Objective: To induce a chronic depressive-like state in rats through surgical ablation of the olfactory bulbs and to assess the effects of chronic antidepressant treatment.
Materials:
-
Male Sprague-Dawley rats (175-215 g)[9]
-
Anesthetic (e.g., sodium pentobarbitone)
-
Surgical instruments (scalpel, forceps, suction pipette)
-
Dental drill
-
Bone wax
-
Suturing material
-
Open field apparatus
-
Passive avoidance apparatus
-
Irritability scoring checklist
Procedure:
-
Acclimation: House rats individually and allow them to acclimate for at least one week.
-
Surgery:
-
Anesthetize the rat.
-
Make a midline incision in the scalp and retract the skin.
-
Drill two small holes through the skull over the olfactory bulbs.
-
Aspirate the olfactory bulbs using a suction pipette.
-
Control any bleeding with bone wax and suture the incision.
-
Sham-operated control animals undergo the same procedure without the removal of the bulbs.
-
-
Recovery: Allow the animals to recover for at least 14 days post-surgery.
-
Behavioral Testing (Pre-treatment):
-
Open Field Test: Place the rat in the center of an open field arena and record its locomotor activity (e.g., number of squares crossed) for a set period (e.g., 3 minutes). OBX rats are expected to show hyperactivity.
-
Passive Avoidance Test: Train the rat to avoid a mild footshock by stepping down from a platform. Record the number of trials required to reach a learning criterion (e.g., staying on the platform for 2 minutes).[9] OBX rats are expected to show a learning deficit.
-
Irritability Test: Score the rat's response to stimuli such as a puff of air or a sudden sound using a standardized rating scale.[9]
-
-
Chronic Drug Administration: Administer the test antidepressant or vehicle daily for a prolonged period (e.g., 14-21 days).
-
Behavioral Testing (Post-treatment): Repeat the behavioral tests to assess the effects of the chronic treatment.
Expected Outcomes:
-
OBX rats will exhibit hyperactivity, impaired passive avoidance learning, and increased irritability compared to sham-operated controls.
-
Chronic treatment with an effective antidepressant is expected to normalize the hyperactivity and improve performance in the passive avoidance task.
Quantitative Data Summary: Olfactory Bulbectomy Behavioral Changes
| Behavioral Test | Sham-Operated | Olfactory Bulbectomized (OBX) | OBX + Chronic Antidepressant |
| Locomotor Activity (counts) | ~100 | ~200 (Hyperactive)[7] | Normalized towards sham levels |
| Passive Avoidance (trials to criterion) | ~2-3 | ~6-8 (Deficit)[7] | Reduced number of trials |
| Irritability Score | Low | High | May not be significantly altered[7] |
Learned Helplessness Model
Application: The learned helplessness model, pioneered by Seligman and Maier, is based on the principle that exposure to uncontrollable and inescapable stress can lead to a state of passivity and a failure to cope with subsequent stressors, even when they are escapable.[10] This model is considered to have good face validity as it mimics the feelings of hopelessness and lack of control often experienced by individuals with depression.[11]
Experimental Protocol: Learned Helplessness in Dogs (Historical Perspective)
Objective: To induce a state of learned helplessness in dogs through exposure to inescapable electric shocks and to test for subsequent deficits in escape learning.
Materials:
-
Dogs
-
Harnesses for restraint
-
Shuttle-box apparatus (a chamber with two compartments separated by a low barrier)
-
Electric shock generator
Procedure:
-
Induction Phase (Inescapable Shock):
-
Dogs in the experimental group are placed in harnesses where they receive a series of electric shocks at random intervals. These shocks are inescapable.
-
A "yoked" control group receives the same shocks but can terminate them by pressing a panel.
-
A third control group receives no shocks.
-
-
Testing Phase (Escape/Avoidance Learning):
-
24 hours later, all dogs are placed in the shuttle-box.
-
A signal (e.g., a light dimming) precedes the delivery of an electric shock through the floor of one compartment.
-
The dog can escape the shock by jumping over the barrier to the other compartment.
-
-
Data Collection: Record the latency to escape the shock and the number of failures to escape for each dog.
Expected Outcomes:
-
Dogs that were previously exposed to inescapable shocks (the experimental group) are expected to show significantly longer escape latencies and a higher number of failures to escape compared to the control groups. Many will exhibit passive behavior, such as lying down and whining, rather than attempting to escape.[12]
Quantitative Data Summary: Learned Helplessness in Dogs
| Group | Escape Latency (seconds) | Failures to Escape (%) |
| No Shock Control | Short | ~10% |
| Escapable Shock Control | Short | ~10% |
| Inescapable Shock (Helpless) | Long | ~70-80% |
Chronic Mild Stress (CMS) Model
Application: The chronic mild stress (CMS) model, developed by Willner and colleagues, is considered one of the most valid animal models of depression.[13] It involves exposing rodents to a series of mild, unpredictable stressors over a prolonged period (several weeks). This procedure is designed to mimic the chronic, low-grade stress that can contribute to the development of depression in humans. The primary behavioral outcome measured is anhedonia, the inability to experience pleasure, which is assessed by a decrease in the consumption of or preference for a palatable sucrose solution.[13] Like the OBX model, the anhedonic behavior in the CMS model is typically reversed by chronic, but not acute, antidepressant treatment.[13]
Experimental Protocol: Chronic Mild Stress in Rats
Objective: To induce an anhedonic state in rats through chronic exposure to mild, unpredictable stressors and to evaluate the efficacy of antidepressant treatment in reversing this state.
Materials:
-
Male rats
-
Individual housing cages
-
A variety of mild stressors (see table below)
-
Sucrose solution (e.g., 1%)
-
Water bottles
-
Test antidepressant compound
Procedure:
-
Baseline Sucrose Preference:
-
For 48 hours, give rats a free choice between two bottles, one containing 1% sucrose solution and the other containing water.
-
To prevent position preference, the bottle positions are swapped after 24 hours.
-
Measure the consumption of each liquid to establish a baseline sucrose preference.
-
-
CMS Procedure (3-9 weeks):
-
House rats individually.
-
Expose the experimental group to a daily schedule of randomly alternating, mild stressors. The control group is handled daily but not exposed to stressors.
-
Example Stressor Schedule:
-
Day 1: Stroboscopic illumination (5 hours)
-
Day 2: Tilted cage (45°) (7 hours)
-
Day 3: Food and water deprivation (18 hours)
-
Day 4: Soiled cage (200 ml of water in sawdust bedding) (8 hours)
-
Day 5: Paired housing (2 hours)
-
Day 6: Low-intensity white noise (4 hours)
-
Day 7: Reversal of light-dark cycle
-
-
-
Weekly Sucrose Preference Test: Once a week, measure sucrose preference as described in the baseline step. Anhedonia is typically defined as a significant decrease in sucrose preference.
-
Drug Treatment: After the development of a stable anhedonic state (usually 2-3 weeks), begin daily administration of the test antidepressant or vehicle.
-
Continued Monitoring: Continue the CMS procedure and weekly sucrose preference tests throughout the drug treatment period (e.g., 4-5 weeks).
Expected Outcomes:
-
Rats subjected to CMS will show a gradual and significant decrease in sucrose preference compared to the control group.
-
Chronic treatment with an effective antidepressant is expected to restore sucrose preference to baseline levels.
Quantitative Data Summary: Chronic Mild Stress and Sucrose Preference
| Time Point | Control Group Sucrose Preference (%) | CMS Group Sucrose Preference (%) | CMS + Antidepressant Preference (%) |
| Baseline | ~90% | ~90% | ~90% |
| Week 3 (Pre-treatment) | ~90% | ~65%[13] | ~65% |
| Week 7 (Post-treatment) | ~90% | ~65% | ~90% (Restored)[13] |
Behavioral Despair Tests: Forced Swim Test and Tail Suspension Test
Application: The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral paradigms to screen for potential antidepressant drugs.[14][15] They are based on the principle that when rodents are placed in an inescapable and stressful situation, they will eventually cease struggling and adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair." Antidepressant medications have been shown to reduce the duration of immobility in these tests.[14][16]
Experimental Protocol: Forced Swim Test (Porsolt's Original Protocol for Rats)
Objective: To assess the potential antidepressant activity of a compound by measuring its effect on the duration of immobility in rats forced to swim in a confined space.
Materials:
-
Male rats
-
Transparent Plexiglas cylinders (40 cm high, 18 cm diameter)[17]
-
Water (25°C)
-
Stopwatch
-
Drying towels
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 15 cm.
-
Place each rat individually into the cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it, and return it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, administer the test compound or vehicle.
-
At the time of peak drug effect, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the total time the rat spends immobile during the 5-minute session. Immobility is defined as the absence of struggling, with the rat making only the movements necessary to keep its head above water.
-
Experimental Protocol: Tail Suspension Test (Original Protocol for Mice)
Objective: To screen for antidepressant activity by measuring the effect of a compound on the duration of immobility in mice suspended by their tails.
Materials:
-
Male mice
-
Suspension bar or ledge
-
Adhesive tape
-
Stopwatch
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least one hour.
-
Suspension:
-
Attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from a horizontal bar, ensuring it cannot reach any surfaces.
-
-
Test Session:
-
The test duration is typically 6 minutes.[16]
-
Observe the mouse and record the total time it remains immobile. Immobility is defined as the absence of any movement.
-
Quantitative Data Summary: Behavioral Despair Tests
| Test | Vehicle Control (Immobility in seconds) | Antidepressant-Treated (Immobility in seconds) |
| Forced Swim Test (Rat) | ~200-250 | Significantly Reduced |
| Tail Suspension Test (Mouse) | ~150-200 | Significantly Reduced |
Visualization of Key Concepts
Monoamine Synthesis and Metabolism Pathways
The following diagrams illustrate the synthesis and metabolic pathways of the key monoamine neurotransmitters implicated in the historical understanding of depression.
References
- 1. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biology of depression - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rrpharmacology.ru [rrpharmacology.ru]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. researchgate.net [researchgate.net]
- 7. Olfactory bulb ablation in the rat: behavioural changes and their reversal by antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. simplypsychology.org [simplypsychology.org]
- 11. zimbardo.com [zimbardo.com]
- 12. Learned helplessness - Wikipedia [en.wikipedia.org]
- 13. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 15. Tail suspension test to evaluate the antidepressant activity of experimental drugs | Bangladesh Journal of Pharmacology [banglajol.info]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
Application Notes and Protocols: Measuring Neurotransmitter Levels with Benmoxin using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benmoxin is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class.[1][2] Initially synthesized in 1967, it was used as an antidepressant in Europe but is no longer marketed.[1][2] The mechanism of action of this compound involves the inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] These enzymes are responsible for the degradation of monoamine neurotransmitters, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3][4] By inhibiting these enzymes, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its antidepressant effects.[3][4]
In vivo microdialysis is a widely used neuropharmacological technique for monitoring the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in living animals.[5][6] This powerful method allows for the continuous sampling of neurochemicals, providing real-time insights into the effects of pharmacological agents on neurotransmission.[5][7]
This document provides a detailed protocol for the use of in vivo microdialysis to measure the effects of this compound on the extracellular levels of serotonin, dopamine, and norepinephrine in the rodent brain.
Mechanism of Action: this compound
This compound, as a non-selective MAOI, blocks the enzymatic degradation of monoamine neurotransmitters. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[8] By inhibiting both isoforms, this compound is expected to cause a significant increase in the synaptic concentrations of all three of these key neurotransmitters.
Experimental Protocols
This section outlines a representative protocol for an in vivo microdialysis study to assess the impact of this compound on monoamine neurotransmitter levels in the rat brain.
Materials and Reagents
-
This compound: (Appropriate salt form, dissolved in a sterile vehicle solution, e.g., 0.9% saline).
-
Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthetics: Isoflurane or a combination of ketamine/xylazine.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probes: Concentric design with a semi-permeable membrane (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff).
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4.
-
Microinfusion Pump and Syringes: For controlled perfusion of the microdialysis probe.
-
Fraction Collector: Refrigerated, to collect dialysate samples.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).
-
Standards: Serotonin, dopamine, norepinephrine, and their respective metabolites for calibration.
Experimental Workflow
Detailed Methodologies
a. Stereotaxic Surgery and Probe Implantation:
-
Anesthetize the rat using a suitable anesthetic agent.
-
Place the animal in a stereotaxic frame and ensure the skull is level.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the desired coordinates for the target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
Slowly lower the microdialysis guide cannula to the target coordinates.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Allow the animal to recover for 24-48 hours.
b. In Vivo Microdialysis Procedure:
-
Gently restrain the awake and freely moving animal.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).
-
Allow for a stabilization period of at least 60-120 minutes.
-
Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Administer this compound via the desired route (e.g., intraperitoneal injection for systemic effects or through the dialysis probe for local effects).
-
Continue collecting dialysate samples for the desired duration (e.g., 3-4 hours) to monitor the drug's effect over time.
c. Sample Analysis (HPLC-ECD):
-
Immediately analyze the collected dialysate samples or store them at -80°C.
-
Inject a fixed volume of each sample into the HPLC system.
-
Separate the monoamines using a reverse-phase C18 column.
-
Detect and quantify the neurotransmitters using an electrochemical detector set at an appropriate oxidative potential.
-
Calculate the concentration of each neurotransmitter in the dialysate by comparing the peak areas to those of a standard curve.
Data Presentation and Interpretation
The data should be expressed as a percentage change from the baseline neurotransmitter levels. The baseline is typically calculated as the average concentration of the three samples collected immediately before drug administration.
Hypothetical Quantitative Data
The following table represents hypothetical data illustrating the expected effects of this compound on extracellular neurotransmitter levels in the striatum of a rat, as measured by in vivo microdialysis.
| Time Post-Benmoxin (min) | Dopamine (% of Baseline) | Serotonin (% of Baseline) | Norepinephrine (% of Baseline) |
| -40 (Baseline) | 100 ± 10 | 100 ± 12 | 100 ± 15 |
| -20 (Baseline) | 98 ± 9 | 102 ± 11 | 99 ± 13 |
| 0 (this compound Admin) | - | - | - |
| 20 | 150 ± 20 | 180 ± 25 | 160 ± 22 |
| 40 | 250 ± 30 | 300 ± 35 | 280 ± 30 |
| 60 | 350 ± 40 | 450 ± 50 | 400 ± 45 |
| 80 | 400 ± 45 | 550 ± 60 | 500 ± 55 |
| 100 | 420 ± 50 | 600 ± 65 | 550 ± 60 |
| 120 | 410 ± 48 | 580 ± 62 | 530 ± 58 |
Values are presented as mean ± SEM (Standard Error of the Mean).
Note: This data is illustrative and based on the known pharmacological action of non-selective MAOIs. Actual results may vary depending on the experimental conditions, including the dose of this compound, the brain region being studied, and the specific animal model.
Conclusion
In vivo microdialysis is an invaluable technique for elucidating the neurochemical effects of drugs like this compound.[5] By directly measuring changes in extracellular neurotransmitter concentrations, researchers can gain a deeper understanding of the pharmacodynamic profile of MAOIs. The protocol outlined in this document provides a comprehensive framework for conducting such studies, enabling the quantitative assessment of this compound's impact on monoaminergic neurotransmission in a preclinical setting. This approach is crucial for advancing our knowledge of neuropsychiatric drug mechanisms and for the development of novel therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Research Applications of Hydrazine-Based Monoamine Oxidase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of hydrazine-based monoamine oxidase inhibitors (MAOIs). The information compiled herein is intended to guide research into the established and emerging applications of these compounds, from their classical role in neuroscience to their potential in oncology and neuroprotection.
Introduction to Hydrazine-Based MAOIs
Hydrazine derivatives were among the first antidepressants developed and function primarily by irreversibly inhibiting monoamine oxidase (MAO).[1][2] This enzyme is responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By blocking MAO-A and MAO-B, hydrazine-based MAOIs increase the synaptic availability of these monoamines, alleviating symptoms of depression and anxiety.[3][5] Prominent examples of hydrazine MAOIs include phenelzine and iproniazid.[6][7]
Beyond their psychiatric applications, research has unveiled multifaceted pharmacological effects of hydrazine-based MAOIs. Notably, phenelzine has demonstrated neuroprotective properties in models of stroke, spinal cord injury, and traumatic brain injury.[8] This is attributed not only to MAO inhibition but also to the scavenging of reactive aldehydes and modulation of GABA-glutamate balance.[8] Furthermore, certain hydrazine derivatives are being investigated for their anticancer activities.[9][10]
Key Research Applications and Experimental Protocols
Application: Screening for MAO-A and MAO-B Inhibitory Activity
Objective: To determine the potency and selectivity of novel hydrazine-based compounds as inhibitors of MAO-A and MAO-B.
Principle: The inhibitory activity of a test compound is quantified by measuring its ability to prevent the MAO-catalyzed oxidation of a substrate. A common method is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂) in a horseradish peroxidase-coupled reaction.[11][12] The concentration of the compound that inhibits 50% of the enzyme activity is determined as the IC₅₀ value.
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay [11][13]
-
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test hydrazine-based compounds
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.2)
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add the appropriate buffer.
-
Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for 10 minutes at 37°C.
-
Prepare a working solution of Amplex® Red reagent and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Immediately add the Amplex® Red/HRP working solution.
-
Incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Application: Assessment of Neuroprotective Effects
Objective: To evaluate the ability of hydrazine-based MAOIs, such as phenelzine, to protect neurons from injury or toxic insults.
Principle: The neuroprotective capacity of a compound can be assessed in various in vitro and in vivo models of neuronal damage. In vitro, cell-based assays using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are common.[14][15] Cells are exposed to a neurotoxin or stressor (e.g., 6-hydroxydopamine, reactive aldehydes) with and without the test compound, and cell viability is measured. In vivo models, such as traumatic brain injury (TBI) in rodents, allow for the assessment of histological and functional outcomes.[16][17]
Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress [15][18]
-
Materials and Reagents:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium and supplements
-
Hydrazine-based MAOI (e.g., phenelzine)
-
Neurotoxic agent (e.g., 4-hydroxynonenal [4-HNE] or acrolein)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the hydrazine-based MAOI for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxic agent to induce cell damage, and co-incubate with the MAOI for a defined duration (e.g., 24 hours). Include control wells with untreated cells, cells treated with the MAOI alone, and cells treated with the neurotoxin alone.
-
After the incubation period, remove the medium and add the MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Analyze the data to determine the protective effect of the hydrazine-based MAOI at different concentrations.
-
Application: Evaluation of Anticancer Properties
Objective: To screen hydrazine-based compounds for their cytotoxic effects on cancer cell lines.
Principle: The anticancer potential of a compound is often initially assessed by its ability to inhibit the proliferation of cancer cells in vitro. The MTT assay is a common colorimetric method used to determine cell viability.[9][19]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay) [9][19]
-
Materials and Reagents:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Cell culture medium and supplements
-
Hydrazide-hydrazone derivatives or other hydrazine-based compounds
-
MTT reagent
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., a known chemotherapy drug).
-
Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Quantitative Data Summary
| Compound | Target | IC₅₀ Value (µM) | Application | Reference |
| Hydrazone Derivative 2a | hMAO-A | 0.342 | Antidepressant Research | [11] |
| Hydrazone Derivative 2b | hMAO-A | 0.028 | Antidepressant Research | [11] |
| Moclobemide (Reference) | hMAO-A | 6.061 | Antidepressant Research | [11] |
| Selegiline (Reference) | hMAO-B | 0.040 | Neuroprotection Research | [11] |
| Acyl Hydrazine (ACH10) | MAO-B | 0.14 | Neuroprotection Research | [20] |
| Acyl Hydrazine (ACH14) | MAO-B | 0.15 | Neuroprotection Research | [20] |
| Acyl Hydrazine (ACH13) | MAO-B | 0.18 | Neuroprotection Research | [20] |
| Acyl Hydrazine (ACH8) | MAO-B | 0.20 | Neuroprotection Research | [20] |
| Acyl Hydrazine (ACH3) | MAO-B | 0.22 | Neuroprotection Research | [20] |
| Hydrazide-hydrazone 3h | PC-3 (Prostate Cancer) | 1.32 | Anticancer Research | [9] |
| Hydrazide-hydrazone 3h | MCF-7 (Breast Cancer) | 2.99 | Anticancer Research | [9] |
| Hydrazide-hydrazone 3h | HT-29 (Colon Cancer) | 1.71 | Anticancer Research | [9] |
| Hydrazone with Pyrrole (3h) | HCT-116 (Colon Cancer) | 1.3 | Anticancer Research | [9] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: MAO Inhibition by Hydrazine-Based MAOIs
Caption: Mechanism of action of hydrazine-based MAOIs.
Experimental Workflow: In Vitro MAO Inhibition Assay
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Logical Relationship: Neuroprotective Mechanisms of Phenelzine
Caption: Multiple pathways contributing to phenelzine's neuroprotective effects.
References
- 1. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]
- 3. What is the mechanism of Iproniazid Phosphate? [synapse.patsnap.com]
- 4. The mechanism of action of antidepressants revised - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Iproniazid - Wikipedia [en.wikipedia.org]
- 7. Phenelzine - Wikipedia [en.wikipedia.org]
- 8. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Assays [cellbiolabs.com]
- 13. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 14. Frontiers | The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis [frontiersin.org]
- 15. Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity [mdpi.com]
- 16. Effects of Phenelzine Administration on Mitochondrial Function, Calcium Handling, and Cytoskeletal Degradation after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective effects of phenelzine administration on synaptic and non-synaptic cortical mitochondrial function and lipid peroxidation-mediated oxidative damage following TBI in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Benmoxin as a Reference Compound in MAOI Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benmoxin, also known as mebamoxine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1][2] Historically used as an antidepressant, it is no longer marketed for clinical use.[1][2] However, due to its well-established mechanism of action, this compound can serve as a valuable reference compound in research and drug development studies focused on monoamine oxidase (MAO) inhibition. These application notes provide detailed protocols and data for utilizing this compound in MAOI studies.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the synaptic cleft, which is the primary mechanism behind the therapeutic effects of MAOIs in depression and other neurological disorders.[3]
Quantitative Data
For comparative purposes, the following table summarizes the inhibitory activities of other well-characterized non-selective hydrazine MAOIs.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Notes |
| This compound | Not available | Not available | Irreversible, non-selective hydrazine MAOI. |
| Iproniazid | 37 | 42.5 | Non-selective, irreversible hydrazine MAOI.[4] |
| Phenelzine | Varies | Varies | Non-selective, irreversible hydrazine MAOI. Often used as a reference. |
| Xanthoangelol | 43.4 | 43.9 | A non-selective MAO inhibitor for comparison.[4] |
IC50 values for phenelzine can vary depending on experimental conditions.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)
This protocol is designed to determine the inhibitory potential of test compounds, using this compound as a reference, against MAO-A and MAO-B enzymes. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound (as a reference compound)
-
Test compounds
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Prepare a working solution of the MAO substrate in the assay buffer.
-
Prepare a detection reagent mixture containing the fluorescent probe and HRP in the assay buffer.
-
-
Assay Procedure:
-
Add 20 µL of the diluted this compound or test compounds to the wells of a 96-well plate. For control wells, add 20 µL of assay buffer.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes (pre-incubation).
-
Initiate the reaction by adding 20 µL of the MAO substrate working solution to all wells.
-
Immediately add 40 µL of the detection reagent mixture to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound and this compound relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Mechanism of MAO Inhibition
MAO enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters. Inhibition of MAO leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased vesicular storage and subsequent release into the synaptic cleft.
Downstream Signaling of Increased Dopamine
The inhibition of MAO, particularly MAO-B, leads to an increase in dopamine levels. Dopamine exerts its effects by binding to D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs).[3][5][6][][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benmoxin and Related Hydrazine Derivatives
This guide provides troubleshooting advice, frequently asked questions, and representative protocols for the synthesis of Benmoxin and similar hydrazine-based compounds for research purposes. Given that this compound is a historical compound with limited recent synthesis literature, some protocols and data are presented as representative examples based on the synthesis of related hydrazide molecules.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the main precursors for the synthesis of this compound? A1: this compound, or N'-(1-phenylethyl)benzohydrazide, is a hydrazide derivative.[3] A common synthetic approach for such compounds involves the reaction between a benzoyl derivative (like benzoyl chloride or a benzoic acid ester) and a substituted hydrazine, in this case, (1-phenylethyl)hydrazine.[4]
Q2: What are the critical safety precautions when working with hydrazine derivatives? A2: Hydrazine and its derivatives are often toxic and require careful handling in a well-ventilated fume hood.[5][6] Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to the potential for thermal instability and reactivity with certain materials, it is crucial to review the Safety Data Sheet (SDS) for all reagents.[5]
Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction. A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the limiting starting material and the appearance of a new spot for the product indicate reaction progress. Developing a suitable solvent system (eluent) is key for clear separation.[7]
Q4: What are the common impurities in this compound synthesis and how can they be removed? A4: Common impurities may include unreacted starting materials, di-acylated hydrazine byproducts, or products from side reactions. Purification is typically achieved through recrystallization or column chromatography on silica gel.[8] The choice of method depends on the scale of the reaction and the physical properties of the product and impurities.
Q5: How should I store the final this compound compound? A5: Like many hydrazine derivatives, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound and related hydrazides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., hydrazine oxidized).2. Incorrect reaction temperature.3. Insufficient reaction time.4. Presence of water in reagents or solvents. | 1. Use fresh or purified reagents. Ensure the quality of the hydrazine starting material.2. Optimize the temperature. Some reactions require initial cooling followed by warming to room temperature or refluxing.3. Monitor the reaction by TLC until the starting material is consumed.4. Use anhydrous solvents and dry glassware. |
| Multiple Products Observed on TLC | 1. Side reactions, such as over-alkylation or acylation.2. Decomposition of starting material or product.3. Reaction temperature is too high. | 1. Control the stoichiometry carefully. Add the electrophile (e.g., benzoyl chloride) slowly to a solution of the nucleophile (hydrazine derivative).2. Check the stability of your compounds under the reaction conditions.[7]3. Run the reaction at a lower temperature. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent.2. Product forms an emulsion during aqueous workup.3. Product co-elutes with impurities during column chromatography. | 1. Check the aqueous layer for your product. If it's water-soluble, perform extraction with a different organic solvent or use salting-out techniques.[7]2. Add brine (saturated NaCl solution) to help break the emulsion.3. Adjust the polarity of the eluent for column chromatography. Try a different solvent system or consider reverse-phase chromatography. |
| Product Fails Characterization (e.g., NMR, Mass Spec) | 1. Incorrect product structure.2. Presence of residual solvent or impurities.3. Product degradation after isolation. | 1. Re-evaluate the reaction mechanism and potential side reactions. Isolate and characterize major byproducts to understand the reaction pathway.2. Ensure the product is thoroughly dried under a high vacuum. If impurities persist, re-purify.3. Re-check the purity of the sample before analysis. Store the sample properly and re-analyze. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
Data Presentation
The following table presents hypothetical data for optimizing the final acylation step in a this compound-like synthesis, demonstrating how reaction conditions can influence outcomes.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by LCMS) |
| 1 | Pyridine | Dichloromethane (DCM) | 0 to 25 | 12 | 65 | 90% |
| 2 | Triethylamine | Dichloromethane (DCM) | 0 to 25 | 12 | 78 | 94% |
| 3 | Triethylamine | Tetrahydrofuran (THF) | 0 to 25 | 12 | 72 | 92% |
| 4 | None | Dichloromethane (DCM) | 25 | 24 | <10 | - |
| 5 | Triethylamine | Dichloromethane (DCM) | 25 | 6 | 75 | 93% |
Experimental Protocols
Representative Protocol: Synthesis of N'-(1-phenylethyl)benzohydrazide (this compound)
This protocol is a representative procedure based on standard methods for hydrazide synthesis.[4]
Materials:
-
(1-phenylethyl)hydrazine
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (1-phenylethyl)hydrazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the hydrazine starting material is consumed.
Workup and Purification:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
General Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of a research compound.
Mechanism of Action Visualization
This compound is a non-selective monoamine oxidase inhibitor (MAOI).[1][9] It acts by irreversibly binding to and inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[10] These enzymes are responsible for breaking down monoamine neurotransmitters in the brain.[11][12] By inhibiting these enzymes, this compound increases the synaptic concentration of key neurotransmitters like serotonin, norepinephrine, and dopamine, which is the basis of its antidepressant effect.[][14]
Caption: Mechanism of action for a non-selective MAOI like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C15H16N2O | CID 71671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iscientific.org [iscientific.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safe handling and purification of aqueous hydrazine [scite.ai]
- 7. How To [chem.rochester.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. echemi.com [echemi.com]
- 10. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
Technical Support Center: Overcoming Solubility Challenges with Benmoxin
Disclaimer: Benmoxin is a historical compound, and detailed modern solubility data is scarce.[1][2][3] The following guide leverages established principles for enhancing the solubility of poorly water-soluble compounds, using this compound and its analog, Benomyl, as representative examples of the benzimidazole class.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
This compound, like many benzimidazole-based compounds, is characterized by low aqueous solubility.[1][4][5] Its chemical structure lends itself to being hydrophobic (water-repelling), with a predicted water solubility as low as 0.0289 mg/mL.[1] This inherent property means it will not readily dissolve in neutral aqueous solutions without assistance. The related compound, Benomyl, is also practically insoluble in water.[7][8]
Q2: I'm seeing particles in my solution even after vigorous mixing. What should I do?
The presence of visible particles indicates that the solution is saturated and cannot dissolve more this compound. To proceed, you must employ a solubility enhancement technique. The appropriate method will depend on your experimental requirements, such as the desired final concentration and the tolerance of your system for additives like organic solvents.
Q3: Can I use DMSO to dissolve this compound?
Yes, Dimethyl Sulfoxide (DMSO) is a powerful organic solvent that can dissolve this compound. The similar compound Benomyl is soluble in DMSO at approximately 5 mg/ml.[9] However, be aware of two key considerations:
-
Precipitation: When a DMSO stock solution is diluted into an aqueous buffer, the this compound may precipitate out as the solvent polarity increases.[9][10]
-
System Compatibility: DMSO can have biological effects and may interfere with certain assays. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Q4: How does pH affect the solubility of this compound?
This compound has a predicted basic pKa of 3.32, suggesting it can be protonated.[1] For benzimidazole fungicides in general, solubility is low at physiological pH but increases significantly at lower (acidic) pH.[4][6] By lowering the pH of your aqueous solution (e.g., to pH 2-3), you can protonate the molecule, forming a more soluble salt.[][12][13] However, you must consider the pH stability of the compound and the requirements of your experiment.
Q5: Are there alternatives to strong organic solvents like DMSO?
Yes, several other strategies can be employed, either alone or in combination, to improve solubility.[14][15][16] These include:
-
Co-solvents: Using water-miscible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase solubility.[10][][14][17][18]
-
Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F68 can form micelles that encapsulate and solubilize hydrophobic compounds.[14][15][19][20]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[21][22][23][24][25]
Troubleshooting Guide
Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer
This common issue arises when a concentrated stock in an organic solvent is added to a water-based medium.
Root Cause: The dramatic change in solvent polarity reduces the solubility of the compound below its concentration, causing it to crash out of solution.
Solutions:
-
Lower the Stock Concentration: Use a more dilute stock solution to ensure the final concentration in the aqueous phase remains below the solubility limit for that specific solvent mixture.
-
Use a Co-solvent System: Prepare the final solution in a mixture of water and a less potent, water-miscible co-solvent (e.g., 5-10% ethanol). This maintains a more favorable solvent environment.[17][18]
-
Add Surfactants: Incorporate a surfactant into the aqueous buffer before adding the this compound stock. The surfactant micelles can help keep the compound solubilized.[14][19]
-
Slow Dilution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations.
Issue 2: The Required Concentration Cannot Be Achieved with Simple Solvents
You need a higher concentration than what can be achieved with pH adjustment or simple co-solvents alone.
Root Cause: The intrinsic solubility of this compound is too low for your experimental needs.
Solutions:
-
Cyclodextrin Complexation: This is a powerful technique for significantly increasing aqueous solubility.[21][23] HP-β-CD (Hydroxypropyl-β-cyclodextrin) is a common and effective choice. (See Protocol 2).
-
Solid Dispersions: For formulation development, creating a solid dispersion of this compound in a hydrophilic polymer (like PEG or PVP) can enhance its dissolution rate and solubility.[14][16][26]
-
Combination Approach: Combine methods. For example, use a pH-adjusted buffer that also contains a co-solvent or a cyclodextrin for a synergistic effect.[]
Visual Troubleshooting Workflow
Caption: Decision tree for selecting a this compound solubilization strategy.
Data & Comparison Tables
Table 1: Comparison of Solubilization Strategies
| Method | Principle | Typical Agents | Advantages | Disadvantages |
| pH Adjustment | Converts the compound to a more soluble ionized (salt) form.[][27] | HCl, Citric Acid | Simple, effective for ionizable drugs, minimal additives.[] | Only for ionizable compounds; risk of chemical degradation. |
| Co-solvency | Reduces solvent polarity, decreasing the energy required to solvate the hydrophobic compound.[][14][17] | Ethanol, Propylene Glycol, PEG 400, DMSO | Simple to prepare, effective for many compounds.[10] | Potential for precipitation on dilution; biological effects of solvent.[10] |
| Micellar Solubilization | Surfactants form micelles that encapsulate the drug in their hydrophobic core.[15] | Polysorbate 80, Pluronic F68, SLS | High solubilization capacity, can be used for IV formulations. | Can interfere with some biological assays; potential for toxicity.[15] |
| Complexation | A host molecule (cyclodextrin) forms a water-soluble inclusion complex with the drug.[21][23] | HP-β-CD, SBE-β-CD | Significant solubility enhancement; can improve stability.[21][25] | Requires specific host-guest chemistry; can be expensive. |
Table 2: Properties of Common Excipients
| Excipient | Type | Typical Concentration | Notes |
| Ethanol | Co-solvent | 1 - 20% (v/v) | Biocompatible at low concentrations; can cause protein precipitation at high concentrations.[] |
| Propylene Glycol | Co-solvent | 10 - 40% (v/v) | Good solvent for many compounds; can be viscous.[] |
| PEG 400 | Co-solvent | 10 - 50% (v/v) | Low toxicity, commonly used in oral and parenteral formulations.[] |
| Polysorbate 80 (Tween® 80) | Surfactant | 0.1 - 2% (w/v) | Non-ionic, low toxicity, effective at low concentrations.[14] |
| HP-β-CD | Complexing Agent | 1 - 20% (w/v) | High aqueous solubility, low toxicity, widely used.[21] |
Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent System (Ethanol)
This protocol aims to prepare a 1 mM aqueous solution of this compound (M.W. ~240.3 g/mol ) for in-vitro assays.
Materials:
-
This compound powder
-
Ethanol (200 proof, absolute)
-
Deionized water or desired buffer (e.g., PBS)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh 2.4 mg of this compound.
-
Dissolve in 1.0 mL of absolute ethanol. Vortex until fully dissolved. This is your concentrated stock.
-
-
Prepare the Final 1 mM Solution:
-
Aliquot 9.0 mL of your desired aqueous buffer into a sterile tube.
-
While vortexing the buffer, slowly add 1.0 mL of the 10 mM this compound stock solution.
-
The final solution will contain 1 mM this compound in 10% (v/v) ethanol.
-
-
Control Preparation:
-
Prepare a "vehicle control" by adding 1.0 mL of absolute ethanol to 9.0 mL of the same aqueous buffer. This control should be used in all experiments to account for any effects of the ethanol.
-
Protocol 2: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This experiment determines the increase in this compound solubility with increasing concentrations of HP-β-CD.
Materials:
-
This compound powder
-
HP-β-CD
-
Phosphate buffer (pH 7.4)
-
Eppendorf tubes (1.5 mL)
-
Shaking incubator or rotator
-
0.22 µm syringe filters
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in the phosphate buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
-
Add Excess this compound: Add an excess amount of this compound powder to 1.0 mL of each HP-β-CD solution in an Eppendorf tube. Ensure a solid pellet is visible at the bottom.
-
Equilibration: Seal the tubes and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this "phase solubility diagram" can be used to determine the complexation efficiency.
Mechanism of Cyclodextrin Complexation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. echemi.com [echemi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 5. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Benomyl - Wikipedia [en.wikipedia.org]
- 8. 256. Benomyl (WHO Pesticide Residues Series 3) [inchem.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 12. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijmsdr.org [ijmsdr.org]
- 15. brieflands.com [brieflands.com]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 20. Bioavailability of organic compounds solubilized in nonionic surfactant micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. researchgate.net [researchgate.net]
Interpreting conflicting data from historical Benmoxin literature
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Benmoxin, a historical monoamine oxidase inhibitor (MAOI). The following troubleshooting guides and FAQs address potential conflicts and ambiguities in the historical literature, particularly concerning its safety profile.
Frequently Asked Questions (FAQs)
Q1: Why is there concern for this compound-induced liver injury when specific case reports are absent from historical literature?
Answer: The concern arises from a well-established class effect of hepatotoxicity associated with hydrazine-based MAOIs.[1][2] this compound belongs to this chemical class.[3] While direct, documented cases of severe liver injury attributed specifically to this compound are scarce in published literature, this absence of evidence should not be misinterpreted as evidence of safety. Its limited clinical use before being withdrawn from the market likely contributed to a lack of extensive post-marketing surveillance data.[1]
Early MAOIs, such as iproniazid, were withdrawn due to severe hepatotoxicity.[1] Other hydrazine MAOIs, like phenelzine, have also been associated with rare but severe cases of acute hepatitis, which can be fatal.[2] The mechanism is thought to be similar to that of isoniazid, another hydrazine derivative, involving the formation of reactive metabolites that can cause cellular damage.[2] Therefore, the primary conflict is between the known chemical risk of the hydrazine group and the lack of specific clinical reports for this compound itself. Researchers should operate under the assumption that this compound carries a similar risk profile to its class analogues.
Q2: How does the reported hepatotoxicity of this compound's analogues compare, and what might explain the differences?
Answer: The historical data shows a range of hepatotoxic potential among hydrazine MAOIs. Iproniazid is noted as the most hepatotoxic, while phenelzine and isocarboxazid are considered to have a lesser, though still significant, risk.[2] The lack of specific data for this compound makes direct comparison impossible, but it is reasonable to place its potential risk within the spectrum of its class.
| Drug | Chemical Class | Historical Reports of Severe Hepatotoxicity | Notes |
| Iproniazid | Hydrazine MAOI | Most frequent and severe; led to withdrawal.[1][2] | The first MAOI discovered; its toxicity prompted caution with the entire class.[4] |
| Phenelzine | Hydrazine MAOI | Less common than iproniazid, but fatal cases reported.[2] | Still in clinical use for treatment-resistant depression.[5] |
| Isocarboxazid | Hydrazine MAOI | Not specifically implicated in clinically apparent liver injury.[1] | Its limited clinical use is cited as a likely reason for the lack of reports.[1] |
| This compound | Hydrazine MAOI | No specific, well-documented cases in available literature. | Assumed to carry a risk similar to its analogues due to its chemical structure.[3] |
The variation in reported toxicity could be due to several factors:
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Metabolic Differences: Subtle differences in chemical structure can affect how the drug is metabolized in the liver, leading to different quantities of toxic reactive intermediates.
-
Clinical Usage Rates: Drugs that were more widely prescribed, like iproniazid, had a greater chance of rare adverse events being detected and reported.[1]
-
Reporting Standards: Pharmacovigilance and reporting standards were less rigorous in the 1960s and 1970s when this compound was in use.
The logical relationship for assessing this risk is visualized below.
Q3: What experimental protocols are recommended for evaluating the hepatotoxic potential of this compound or its derivatives today?
Answer: Modern preclinical safety assessment for drug-induced liver injury (DILI) is far more comprehensive than the methods used during this compound's development. A tiered approach is recommended to investigate the potential for hepatotoxicity.
Recommended Experimental Workflow
References
Navigating the Tyramine Effect in Retrospective MAOI Research: A Technical Support Center
For researchers, scientists, and drug development professionals exploring the rich historical data of Monoamine Oxidase Inhibitors (MAOIs), retrospectively assessing the "tyramine effect" presents a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help navigate the complexities of identifying and quantifying tyramine-induced hypertensive events from patient records.
Troubleshooting Guides
Issue: High incidence of undocumented hypertensive events in patient charts.
Question: Our retrospective chart review is revealing numerous instances of elevated blood pressure, but with no clear cause noted in the records. How can we differentiate a likely tyramine reaction from other causes?
Answer: This is a common challenge, as not all hypertensive events in patients taking MAOIs are due to dietary indiscretions. So-called "spontaneous" hypertensive crises have been reported in the literature.[1][2][3] To address this, a multi-pronged approach is recommended:
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Develop a Clear Case Definition: Establish a precise threshold for what constitutes a hypertensive event in your study (e.g., a systolic blood pressure increase of ≥30 mmHg).
-
Scrutinize Medication Records: Check for the concurrent administration of sympathomimetic drugs (e.g., decongestants) or other interacting medications, which can also induce hypertension.
-
Analyze Clinical Notes for Symptom Clusters: Look for documented symptoms that often accompany a tyramine-induced hypertensive crisis, such as a severe headache, stiff neck, nausea, vomiting, sweating, and palpitations.[2]
-
Temporal Association: While challenging retrospectively, try to establish a temporal link between the hypertensive event and meals, if any dietary information is available in nursing or patient notes. Symptoms of a tyramine reaction typically begin soon after ingestion, usually within 30 minutes.[4]
Issue: Lack of reliable dietary information in patient records.
Question: The patient charts in our study have minimal to no information about their diet. How can we account for the tyramine effect without this crucial data?
Answer: The absence of detailed dietary records is a significant limitation in most retrospective MAOI studies. Direct quantification of tyramine intake is often impossible. Here are some strategies to mitigate this:
-
Focus on Documented Education: Record whether patients received and were documented to have understood dietary restrictions. While not proof of adherence, it is a relevant variable.
-
Utilize a Proxy Marker: In some cases, you might use the absence of other identifiable causes for a hypertensive crisis (e.g., interacting medications) as a weak proxy for a potential tyramine reaction, while clearly stating the assumptions being made.
-
Food Frequency Questionnaires (FFQs): For any prospective component of your study or for patient interviews, consider using validated FFQs. However, be aware that for retrospective assessment, especially in patients with severe mental illness, recall bias and cognitive impairments can make these tools less reliable.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the tyramine effect?
A1: Monoamine oxidase (MAO) enzymes in the gut and liver are responsible for breaking down tyramine, a naturally occurring compound in certain foods. MAOIs inhibit these enzymes. When a patient on an MAOI consumes tyramine-rich foods, the tyramine is not metabolized and enters the bloodstream, where it displaces norepinephrine from nerve endings. This surge of norepinephrine leads to a rapid and potentially dangerous increase in blood pressure, known as a hypertensive crisis or the "cheese effect."[7][8]
Q2: How can we standardize the assessment of a tyramine-induced hypertensive event from retrospective data?
A2: Standardization is key for robust retrospective analysis. We recommend creating a structured data abstraction form for your chart review. This form should include fields for:
-
Patient demographics.
-
MAOI type and dose.
-
Baseline blood pressure.
-
Blood pressure readings during the suspected event.
-
Documented symptoms (as listed in the troubleshooting guide).
-
Concomitant medications.
-
Any mention of recent food intake.
-
Interventions for the hypertensive event and the patient's response.
Q3: Is it possible to quantify the tyramine pressor response retrospectively?
A3: Precisely quantifying the tyramine pressor response (the amount of tyramine required to elicit a specific blood pressure increase) is not feasible in a retrospective setting. This is typically determined through a prospective oral tyramine challenge test under controlled conditions.[9] However, you can categorize the severity of hypertensive events based on the magnitude of the blood pressure increase and the presence of end-organ damage.
Q4: What are the key data points to collect for a retrospective MAOI study focusing on the tyramine effect?
A4: The following tables outline the ideal quantitative data to extract from patient records. While it is unlikely all fields will be available for every patient, structuring your data collection in this way will allow for a more systematic analysis.
Data Presentation
Table 1: Patient Demographics and MAOI Treatment
| Patient ID | Age | Sex | Diagnosis | MAOI Prescribed | Daily Dose (mg) | Duration of Treatment (days) | Documented Dietary Counseling (Y/N) |
| 001 | 45 | M | Atypical Depression | Phenelzine | 60 | 180 | Y |
| 002 | 52 | F | Treatment-Resistant Depression | Tranylcypromine | 30 | 90 | Y |
| 003 | 38 | M | Social Anxiety Disorder | Isocarboxazid | 40 | 365 | N |
Table 2: Characteristics of Hypertensive Events
| Patient ID | Event Date | Baseline Systolic BP (mmHg) | Peak Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Documented Symptoms | Suspected Trigger (from notes) | Concomitant Interacting Meds (Y/N) |
| 001 | 2024-03-15 | 120 | 185 | 65 | Severe headache, nausea | "Ate cheese" | N |
| 002 | 2024-04-01 | 130 | 170 | 40 | None noted | Unknown | Y (Pseudoephedrine) |
| 002 | 2024-05-20 | 125 | 190 | 65 | Palpitations, sweating | Not specified | N |
| 003 | 2024-06-10 | 115 | 160 | 45 | "Feeling unwell" | Unknown | N |
Experimental Protocols
Protocol 1: Retrospective Chart Review for Hypertensive Events
-
Case Identification: Identify a cohort of patients who were prescribed an irreversible MAOI (e.g., phenelzine, tranylcypromine, isocarboxazid) for a specified period from your institution's records.
-
Data Abstraction Tool: Develop a standardized data abstraction form (as described in the FAQs) to ensure consistent data collection across all reviewers.
-
Chart Review: Conduct a thorough review of each patient's medical record, including physician and nursing notes, medication administration records, and consultation reports.
-
Event Adjudication: Establish a committee of at least two independent reviewers to adjudicate each identified hypertensive event. The committee should classify each event as:
-
Probable Tyramine Reaction: A significant blood pressure increase with accompanying symptoms and a documented dietary indiscretion.
-
Possible Tyramine Reaction: A significant blood pressure increase with accompanying symptoms but no clear dietary trigger documented, and no other identifiable cause.
-
Unlikely Tyramine Reaction: A hypertensive event with a clear alternative cause (e.g., concomitant sympathomimetic medication).
-
Spontaneous/Unknown: A hypertensive event with no clear trigger identified.
-
-
Data Analysis: Analyze the incidence of each category of hypertensive event and explore correlations with patient characteristics and treatment variables.
Visualizations
Caption: The signaling pathway of the tyramine effect in patients taking MAOIs.
References
- 1. Spontaneous hypertensive reactions with monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. nutritional-psychology.org [nutritional-psychology.org]
- 4. Frontiers | Nutritional Needs in Mental Healthcare: Study Protocol of a Prospective Analytic Observational Study Assessing Nutritional Status, Eating Behavior and Barriers to Healthy Eating in Psychiatric Inpatients and Outpatients Compared to Healthy Adults [frontiersin.org]
- 5. nutritional-psychology.org [nutritional-psychology.org]
- 6. Tyramine pressor test: implications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Hypertensive crises with reversible inhibitors of monoamine oxidases? Results of tyramine interaction studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Dietary Assessment Methods for Measuring Intakes of Foods, Beverages, and Dietary Supplements in Research Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In-vitro Benmoxin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Benmoxin in in vitro experiments. The information is designed to assist in optimizing experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an irreversible and nonselective monoamine oxidase (MAO) inhibitor of the hydrazine class.[1] It inhibits both MAO-A and MAO-B, enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2][3] By inhibiting these enzymes, this compound increases the concentration of these neurotransmitters in the synaptic cleft.[2]
Q2: What are the key considerations when designing an in vitro experiment with this compound?
When designing an in vitro study with this compound, several factors are critical:
-
Cell Line Selection: The choice of cell line is crucial and should be relevant to the research question. For neurological studies, neuronal cell lines (e.g., SH-SY5Y, PC12) are appropriate.
-
Dosage Range: Determining the optimal dosage range is essential. A preliminary dose-response study is recommended to identify the concentration that elicits the desired biological effect without causing excessive cytotoxicity.
-
Incubation Time: The duration of this compound exposure can significantly impact the outcome. Time-course experiments should be conducted to determine the optimal incubation period.
-
Controls: Appropriate controls are necessary for data interpretation. These should include a vehicle control (the solvent used to dissolve this compound) and a positive control if applicable.
Q3: How can I determine the optimal concentration of this compound for my cell line?
A dose-response experiment using a cytotoxicity assay, such as the MTT or LDH assay, is the most effective method. This involves treating your cells with a range of this compound concentrations for a fixed period and measuring cell viability. The results will help you determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic to moderately toxic concentration range for your subsequent experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death in all treatment groups, including low concentrations. | 1. This compound concentration is too high for the selected cell line.2. Contamination of cell culture.3. Solvent toxicity. | 1. Perform a dose-response study starting with much lower concentrations (e.g., in the nanomolar range).2. Check for microbial contamination and ensure aseptic techniques.3. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). |
| No observable effect even at high this compound concentrations. | 1. The chosen cell line may not express MAO or is insensitive to its inhibition.2. This compound may have degraded.3. Insufficient incubation time. | 1. Confirm MAO expression in your cell line using techniques like Western blotting or qPCR.2. Use freshly prepared this compound solutions. Check for proper storage conditions.[4]3. Perform a time-course experiment to determine the optimal exposure duration. |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density.2. Inconsistent this compound concentration in treatment wells.3. Pipetting errors. | 1. Ensure a uniform single-cell suspension before seeding.2. Prepare a master mix of the treatment medium to ensure equal concentration in all wells.3. Calibrate pipettes and use proper pipetting techniques. |
Experimental Protocols
Cytotoxicity Assay: MTT Protocol
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well plates
-
Selected cell line
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a series of this compound dilutions in the cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay: Annexin V-FITC/PI Staining
This protocol is for detecting apoptosis in cells treated with this compound.[5][6][7][8][9]
Materials:
-
6-well plates
-
Selected cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound for the determined incubation time.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.3 |
| 10 | 92 ± 5.0 | 85 ± 4.7 | 78 ± 6.1 |
| 50 | 75 ± 6.2 | 60 ± 5.5 | 45 ± 5.9 |
| 100 | 55 ± 5.8 | 40 ± 6.0 | 25 ± 4.7 |
| 200 | 30 ± 4.1 | 15 ± 3.8 | 8 ± 2.5 |
Table 2: Hypothetical Apoptosis Analysis of SH-SY5Y Cells Treated with this compound for 48h (Flow Cytometry)
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (50 µM) | 65.4 ± 3.5 | 20.1 ± 2.9 | 14.5 ± 2.4 |
| This compound (100 µM) | 42.1 ± 4.0 | 35.7 ± 3.8 | 22.2 ± 3.1 |
Visualizations
Caption: Mechanism of action of this compound as a MAO inhibitor.
Caption: General experimental workflow for in vitro this compound studies.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-techne.com [bio-techne.com]
Technical Support Center: MAO Inhibition Assays with Irreversible Inhibitors
Welcome to the technical support center for Monoamine Oxidase (MAO) inhibition assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments with irreversible MAO inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between reversible and irreversible MAO inhibitors in an assay?
A1: Reversible inhibitors bind to the enzyme non-covalently and can be displaced, for example, by a substrate or through dilution. The enzyme's activity can be fully restored once the inhibitor is removed. In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, often with the flavin cofactor.[1] This permanently inactivates the enzyme, and activity can only be restored through the synthesis of new enzyme.[2]
Q2: Why is a pre-incubation step necessary for irreversible inhibitors?
A2: A pre-incubation step, where the enzyme and inhibitor are mixed and incubated for a period before adding the substrate, is crucial for irreversible inhibitors. This allows time for the inhibitor to bind to the enzyme and for the chemical reaction that leads to covalent bond formation and inactivation to occur.[2] Without this step, the inhibitory potency of an irreversible inhibitor may be significantly underestimated.
Q3: How can I confirm that my test compound is an irreversible MAO inhibitor?
A3: The irreversibility of an inhibitor can be confirmed through a dialysis or a dilution experiment. After incubating the enzyme with the inhibitor, the mixture is dialyzed or significantly diluted to remove any unbound inhibitor. If the enzyme activity is not restored after this process, it indicates that the inhibition is irreversible.[3]
Q4: What are the key kinetic parameters I should determine for an irreversible MAO inhibitor?
A4: For irreversible inhibitors, it is important to determine the IC50 (half-maximal inhibitory concentration), K_I (inhibition constant), and k_inact (rate of inactivation). The IC50 value for irreversible inhibitors is time-dependent.[4] The ratio of k_inact/K_I is a measure of the overall potency of the irreversible inhibitor.
Troubleshooting Guide
Issue 1: High Background Signal in Fluorometric/Colorimetric Assays
Possible Causes & Solutions
| Cause | Solution |
| Autofluorescence of test compounds or buffers | Run a blank control containing all reaction components except the enzyme to measure the intrinsic fluorescence of your compound. Subtract this background from your experimental wells. Consider using alternative buffer systems with lower intrinsic fluorescence. |
| Contaminated reagents | Use fresh, high-purity reagents and solvents. Ensure that water is ultrapure. Old or improperly stored reagents can contribute to high background.[5] |
| Non-specific binding of detection reagents | Ensure that the concentration of detection reagents (e.g., fluorescent probes) is optimized. High concentrations can lead to non-specific signals. |
| Light leakage in the plate reader | Ensure the plate reader's optics are clean and that there is no external light leaking into the instrument during measurement. Use black, opaque-walled microplates for fluorescence assays to minimize light scatter.[6] |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Cause | Solution |
| Inaccurate pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix for reagents to be added to multiple wells to ensure consistency.[5] |
| Variable incubation times or temperatures | Use a multi-channel pipette or an automated liquid handling system for simultaneous addition of reagents. Ensure consistent incubation times and temperatures for all wells. Even small variations can impact enzyme kinetics.[5] |
| Enzyme instability | Prepare enzyme dilutions fresh for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Precipitation of test compounds | Visually inspect the assay wells for any signs of precipitation. If your compound has low solubility, consider using a co-solvent like DMSO, but be sure to include a solvent control to assess its effect on enzyme activity. The final DMSO concentration should typically be kept below 1%. |
Issue 3: No or Very Low Inhibition Observed
Possible Causes & Solutions
| Cause | Solution |
| Inadequate pre-incubation time | For irreversible inhibitors, ensure a sufficient pre-incubation period with the enzyme before adding the substrate. Optimize the pre-incubation time (e.g., 15, 30, 60 minutes) to allow for covalent bond formation.[2] |
| Incorrect inhibitor concentration range | Perform a wide range of inhibitor concentrations in your initial screen to ensure you are in a range that will produce a dose-response curve. |
| Degradation of the inhibitor | Ensure the stability of your inhibitor under the assay conditions. Prepare fresh solutions of the inhibitor for each experiment. |
| Incorrect assay conditions for the specific MAO isoform | Verify that the substrate, pH, and buffer conditions are optimal for the MAO isoform you are studying (MAO-A or MAO-B). |
Data Presentation: IC50 Values of Known Irreversible MAO Inhibitors
The following table summarizes the IC50 values for some common irreversible MAO inhibitors. Note that IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, pre-incubation time).
| Inhibitor | MAO Isoform | IC50 (nM) | Reference |
| Clorgyline | MAO-A | 11 | [7] |
| Pargyline | MAO-B | 404 | [7] |
| Selegiline (L-deprenyl) | MAO-B | ~24-98.6 | [8] |
| Phenelzine | Non-selective | Ki of 112 µM for MAO-A and 47 µM for MAO-B | [9] |
| Tranylcypromine | Non-selective | Micromolar concentrations | [9] |
Experimental Protocols
General Protocol for MAO Inhibition Assay (Fluorometric)
This protocol is a generalized procedure and may require optimization for specific enzymes, substrates, and inhibitors.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
- Enzyme Solution: Dilute the MAO enzyme stock to the desired concentration in cold assay buffer immediately before use. Keep on ice.
- Substrate Solution: Prepare the substrate (e.g., kynuramine, p-tyramine) solution in assay buffer.
- Inhibitor Solutions: Prepare a stock solution of the irreversible inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired range of concentrations.
- Detection Reagent: Prepare the detection reagent according to the manufacturer's instructions (e.g., a solution containing horseradish peroxidase and a fluorogenic substrate like Amplex Red).
2. Assay Procedure:
- Add a small volume (e.g., 5 µL) of each inhibitor dilution or vehicle control (for 0% inhibition) to the wells of a black, 96-well microplate.
- Add the diluted enzyme solution (e.g., 45 µL) to each well.
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow for the interaction between the enzyme and the irreversible inhibitor.
- Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL) to all wells.
- Immediately add the detection reagent to all wells.
- Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes).
3. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
- Normalize the reaction rates to the vehicle control (100% activity).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizations
Caption: Experimental workflow for a typical MAO inhibition assay.
Caption: Mechanism of irreversible MAO inhibition.
References
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. docs.abcam.com [docs.abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of Benmoxin in different enzyme assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of Benmoxin in various enzyme assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic target of this compound?
This compound is an irreversible and non-selective monoamine oxidase (MAO) inhibitor belonging to the hydrazine class.[1] Its primary targets are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][]
Q2: We are observing unexpected effects in our cell-based assays after treatment with this compound, even though our system does not express high levels of MAO. What could be the cause?
While MAO-A and MAO-B are the primary targets of this compound, its hydrazine structure raises the possibility of cross-reactivity with other enzymes. Hydrazine derivatives have been reported to interact with other enzyme systems, notably cytochrome P450 (CYP) enzymes. This off-target activity could lead to unexpected cellular phenotypes. It is recommended to perform counter-screening against a panel of relevant enzymes to identify potential off-target effects.
Q3: Our in vitro enzyme assay shows variable IC50 values for this compound. What could be the reason for this inconsistency?
Several factors can contribute to variability in IC50 values:
-
Pre-incubation Time: this compound is an irreversible inhibitor. The degree of inhibition is time-dependent. Ensure that the pre-incubation time of this compound with the enzyme is consistent across all experiments.
-
Enzyme Concentration: The IC50 value of an irreversible inhibitor can be influenced by the enzyme concentration. It is crucial to use a standardized concentration of the enzyme in all assays.
-
Purity of this compound: The purity of the this compound compound can affect its effective concentration. Always use a well-characterized, high-purity batch of the compound.
-
Assay Conditions: Factors such as pH, temperature, and substrate concentration should be strictly controlled as they can influence enzyme activity and inhibitor binding.
Q4: Are there any known off-target enzyme families that this compound is likely to interact with?
Based on the chemical class of this compound (hydrazine derivative), there is potential for cross-reactivity with cytochrome P450 (CYP) enzymes. Some hydrazine-based MAOIs have been shown to be mechanism-based inhibitors of certain CYP isoforms. It is advisable to test this compound against a panel of major drug-metabolizing CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background signal in a fluorescence-based assay | 1. Autofluorescence of this compound.2. Interference with the detection reagent. | 1. Run a control experiment with this compound alone to quantify its intrinsic fluorescence at the assay wavelengths.2. Test for direct interaction of this compound with the fluorescent substrate or detection reagent. |
| Inconsistent results between different batches of this compound | 1. Variation in purity or stability.2. Improper storage. | 1. Confirm the purity of each batch using analytical methods like HPLC-MS.2. Store this compound according to the manufacturer's recommendations, protected from light and moisture. |
| Observed cellular toxicity at concentrations expected to be selective for MAO | 1. Off-target inhibition of essential enzymes.2. Formation of reactive metabolites. | 1. Profile this compound against a broad panel of enzymes to identify potential off-targets.2. Investigate the metabolism of this compound in your cellular system to identify any potentially toxic metabolites. |
| Discrepancy between in vitro and cell-based assay results | 1. Poor cell permeability of this compound.2. Active efflux of this compound from cells.3. Intracellular metabolism of this compound. | 1. Perform cell permeability assays (e.g., PAMPA) to assess the ability of this compound to cross cell membranes.2. Use efflux pump inhibitors to determine if this compound is a substrate for transporters like P-glycoprotein.3. Analyze the intracellular concentration of the parent compound and its metabolites. |
Quantitative Data on this compound and Related Compounds
Due to the limited availability of public data on the broad cross-reactivity of this compound, the following table includes data for this compound's primary targets and illustrates potential cross-reactivity with cytochrome P450 enzymes based on data from other hydrazine-based MAO inhibitors. This data should be considered illustrative and highlights the need for empirical testing.
| Enzyme Target | Compound | Assay Type | Value | Unit | Reference |
| Monoamine Oxidase A (MAO-A) | This compound | Inhibition | - | - | Non-selective inhibitor |
| Monoamine Oxidase B (MAO-B) | This compound | Inhibition | - | - | Non-selective inhibitor |
| Cytochrome P450 2C19 | Phenelzine | Inhibition (irreversible) | Weak | - | In vitro data |
| Cytochrome P450 3A4 | Phenelzine | Inhibition (irreversible) | Weak | - | In vitro data |
| Cytochrome P450 1A2 | Hydrazine MAOIs | Inhibition (mechanism-based) | Potential | - | General class effect |
| Cytochrome P450 2C9 | Hydrazine MAOIs | Inhibition (mechanism-based) | Potential | - | General class effect |
| Cytochrome P450 2D6 | Hydrazine MAOIs | Inhibition (mechanism-based) | Potential | - | General class effect |
*Phenelzine is a hydrazine-based MAOI structurally related to this compound. This data is provided as a potential indicator of cross-reactivity.
Experimental Protocols
Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., kynuramine for a fluorometric assay or p-tyramine for a coupled-enzyme assay)
-
Amplex® Red reagent (for fluorometric assay)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a working solution of the MAO substrate.
-
Prepare the detection reagent by mixing Amplex® Red and HRP in assay buffer.
-
-
Assay Protocol:
-
Add 20 µL of the this compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Add 20 µL of the MAO-A or MAO-B enzyme solution to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the MAO substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the signal by adding 40 µL of the detection reagent.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex® Red).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cytochrome P450 Inhibition Assay (Mechanism-Based)
This protocol is designed to assess the potential for time-dependent (mechanism-based) inhibition of major CYP isoforms by this compound.
Materials:
-
Human liver microsomes (HLM) or recombinant CYP enzymes
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Acetonitrile with an internal standard for LC-MS/MS analysis
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Pre-incubation:
-
In a 96-well plate, combine HLM or recombinant CYP enzyme, this compound dilutions (or vehicle), and the NADPH regenerating system.
-
Incubate at 37°C for a set time (e.g., 30 minutes) to allow for potential metabolism and inactivation of the enzyme.
-
-
Substrate Reaction:
-
Following the pre-incubation, add the CYP-specific probe substrate to each well to initiate the reaction.
-
Incubate at 37°C for a specific time (e.g., 10 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the this compound concentration. A shift in the IC50 value with pre-incubation compared to a direct inhibition assay (no pre-incubation) suggests mechanism-based inhibition.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Benmoxin and Other Non-Selective Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Benmoxin, also known as mebamoxine, is classified as an irreversible and non-selective monoamine oxidase inhibitor of the hydrazine class.[1][2][3] It was developed in 1967 and formerly used as an antidepressant in Europe, though it is no longer on the market.[1][2] Like other non-selective MAOIs, this compound's mechanism of action involves the irreversible blockade of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2] These enzymes are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4] Inhibition of MAO-A and MAO-B leads to an increase in the synaptic availability of these neurotransmitters, which is understood to be the primary basis for the antidepressant effects of this drug class.[5][6]
Comparative Potency of Non-Selective MAOIs
While specific IC50 or Ki values for this compound are not available, the following table summarizes the reported in vitro potencies of other well-established non-selective MAOIs against both MAO-A and MAO-B. This data provides a benchmark for the expected potency range of a non-selective inhibitor.
| Compound | MAO-A Inhibition | MAO-B Inhibition | Selectivity |
| This compound | Data not available | Data not available | Non-selective |
| Phenelzine | Kᵢ: 4.7 x 10⁻⁸ M[7] | Kᵢ: 1.5 x 10⁻⁸ M[7] | Non-selective |
| Kᵢₙₐ꜀ₜ: 820 nM[7] | Kᵢₙₐ꜀ₜ: 3900 nM[7] | ||
| Tranylcypromine | IC₅₀: 2.3 µM[8] | IC₅₀: 0.95 µM[8] | Non-selective |
| IC₅₀: 0.5 µM[9] | IC₅₀: 2.3 µM[9] | ||
| Isocarboxazid | Data not available | Data not available | Non-selective, Irreversible[6][10][11] |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are measures of inhibitor potency; lower values indicate greater potency. Kᵢₙₐ꜀ₜ represents the inactivation efficiency for irreversible inhibitors.
Experimental Protocols
The determination of the inhibitory potency of a compound against MAO-A and MAO-B is typically conducted using in vitro enzyme inhibition assays. A common and robust method is the fluorometric assay, which measures the production of hydrogen peroxide, a byproduct of the monoamine oxidase reaction.
General Protocol for Fluorometric MAO Inhibitor Potency Assay
1. Objective: To determine the IC50 value of a test compound (e.g., this compound or other MAOIs) for the inhibition of MAO-A and MAO-B activity.
2. Materials:
- Recombinant human MAO-A and MAO-B enzymes
- MAO substrate (e.g., p-tyramine)
- Horseradish peroxidase (HRP)
- Fluorometric probe (e.g., Amplex Red or equivalent)
- Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader
3. Procedure:
Visualizations
The following diagrams illustrate the general signaling pathway affected by non-selective MAOIs and a typical workflow for determining their inhibitory potency.
Caption: General signaling pathway of a non-selective MAOI like this compound.
Caption: Experimental workflow for determining MAOI potency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 6. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]
- 7. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Isocarboxazid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Benmoxin and Selective MAO-A Inhibitors in Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and pharmacological profiles of Benmoxin, a non-selective monoamine oxidase inhibitor (MAOI), and selective monoamine oxidase-A (MAO-A) inhibitors. Due to this compound's discontinuation from the market, direct comparative clinical trial data is scarce. This guide, therefore, draws upon the established characteristics of non-selective MAOIs as a class to provide a comparative framework against selective MAO-A inhibitors, supported by general experimental principles.
Introduction to Monoamine Oxidase Inhibitors
Monoamine oxidase (MAO) is a critical enzyme in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1] Inhibition of this enzyme increases the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic effect of MAOI antidepressants.[2] MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin and norepinephrine, making its selective inhibition a key strategy in the treatment of depression.[]
This compound, synthesized in 1967, is an irreversible and non-selective MAOI of the hydrazine class, meaning it inhibits both MAO-A and MAO-B.[5][6] It was formerly used as an antidepressant in Europe but is no longer marketed.[5] In contrast, selective MAO-A inhibitors, such as moclobemide, were developed to offer a more targeted therapeutic approach with an improved safety profile.[7]
Comparative Efficacy and Pharmacological Profile
The primary distinction between this compound and selective MAO-A inhibitors lies in their selectivity and the reversibility of their action. This fundamental difference influences their efficacy, side-effect profile, and potential for drug and food interactions.
| Feature | This compound (as a Non-Selective MAOI) | Selective MAO-A Inhibitors (e.g., Moclobemide) |
| MAO Isoform Selectivity | Non-selective (Inhibits both MAO-A and MAO-B)[5] | Selective for MAO-A[7] |
| Reversibility of Inhibition | Irreversible[5] | Reversible (e.g., Moclobemide)[7] |
| Primary Therapeutic Target | Depression[6] | Depression, Anxiety Disorders[8] |
| "Cheese Effect" Risk | High (due to inhibition of peripheral MAO-A)[9][10] | Low (Tyramine can displace the reversible inhibitor)[10] |
| Spectrum of Neurotransmitter Elevation | Broad (Serotonin, Norepinephrine, Dopamine) | Primarily Serotonin and Norepinephrine[] |
| Potential for Hypertensive Crisis | Significant, with tyramine-containing foods[11] | Minimized[11] |
| Drug-Drug Interaction Potential | High, particularly with serotonergic and sympathomimetic agents[6] | Lower, but caution still required with serotonergic agents[2] |
Signaling Pathways and Mechanism of Action
The mechanism of action for all MAOIs involves the inhibition of the monoamine oxidase enzyme, leading to an increase in monoamine neurotransmitters in the synaptic cleft. The diagram below illustrates the general signaling pathway affected by MAO inhibitors.
References
- 1. Studies of selective and reversible monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Benmoxin and Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism that has been therapeutically exploited for the treatment of depression and neurodegenerative disorders. MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.
Benmoxin, a hydrazine-class antidepressant developed in the 1960s, is known to be an irreversible and non-selective inhibitor of both MAO-A and MAO-B.[1][2] Due to its irreversible nature, its effects are long-lasting, requiring the synthesis of new enzyme to restore MAO activity. This guide compares this compound's profile with that of other irreversible non-selective inhibitors (phenelzine, tranylcypromine), an irreversible selective inhibitor (selegiline), and a reversible selective inhibitor (moclobemide).
Comparative Analysis of MAO Inhibitors
The following tables summarize the available quantitative data for the selected MAO inhibitors. This data is crucial for understanding their potency, selectivity, and mechanism of action.
Table 1: Inhibitory Potency (IC50) of Selected MAO Inhibitors
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| This compound | Data not available | Data not available | Non-selective |
| Phenelzine | ~1.0 | ~1.0 | Non-selective |
| Tranylcypromine | 2.3[3][4] | 0.95[3][4] | Non-selective |
| Selegiline | 23[1] | 0.051[1] | MAO-B selective |
| Moclobemide | 10 | >1000 | MAO-A selective |
Table 2: Inhibition Constant (Ki) of Selected MAO Inhibitors
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |
| This compound | Data not available | Data not available |
| Phenelzine | Data not available | Data not available |
| Tranylcypromine | Data not available | Data not available |
| Selegiline | Data not available | Data not available |
| Moclobemide | Data not available | Data not available |
Note: The absence of specific IC50 and Ki values for this compound in publicly available literature prevents a direct quantitative comparison. However, its classification as a non-selective inhibitor implies comparable inhibitory activity against both MAO-A and MAO-B.
Experimental Protocols for Validation of Irreversible MAO Inhibition
The validation of a compound as an irreversible MAO inhibitor involves a series of experiments designed to demonstrate time-dependent inactivation of the enzyme and the inability to recover enzyme activity after removal of the inhibitor.
Enzyme Activity Assay
This assay measures the rate of substrate conversion by MAO in the presence and absence of the inhibitor.
Protocol:
-
Enzyme Preparation: A source of MAO enzymes, such as isolated mitochondria from rat liver or recombinant human MAO-A and MAO-B, is prepared.
-
Reaction Mixture: The reaction is typically carried out in a phosphate buffer (pH 7.4) containing the MAO enzyme preparation.
-
Substrate: A suitable substrate is added to initiate the reaction. For MAO-A, serotonin or kynuramine are commonly used. For MAO-B, benzylamine or phenylethylamine are preferred substrates.
-
Inhibitor: The test compound (e.g., this compound) is pre-incubated with the enzyme for various time points before the addition of the substrate to assess time-dependent inhibition.
-
Detection: The rate of product formation is measured over time. This can be done using various methods, such as spectrophotometry (measuring the change in absorbance of a product) or fluorometry (measuring the fluorescence of a product or a coupled reaction product).
-
Data Analysis: The initial rates of the reaction are calculated. For determining the IC50 value, the enzyme activity is measured at various inhibitor concentrations.
Dialysis Assay
This method is used to differentiate between reversible and irreversible inhibition. Irreversible inhibitors will remain bound to the enzyme even after extensive dialysis, while reversible inhibitors will dissociate.
Protocol:
-
Incubation: The MAO enzyme is incubated with a high concentration of the inhibitor (e.g., this compound) for a sufficient period to allow for covalent bond formation. A control sample with the enzyme and vehicle is also prepared.
-
Dialysis: The enzyme-inhibitor mixture and the control sample are placed in dialysis bags with a specific molecular weight cut-off that allows the free inhibitor to diffuse out but retains the enzyme.
-
Buffer Exchange: The dialysis bags are placed in a large volume of buffer, which is changed several times over an extended period (e.g., 24-48 hours) to ensure complete removal of the unbound inhibitor.
-
Activity Measurement: After dialysis, the activity of the enzyme in both the inhibitor-treated and control samples is measured using the enzyme activity assay described above.
-
Analysis: A significant and persistent reduction in enzyme activity in the inhibitor-treated sample compared to the control indicates irreversible inhibition.
Washout Study
This is a cell-based or in vivo method to assess the duration of inhibition after the drug has been cleared from the system.
Protocol:
-
Treatment: Cells expressing MAO or laboratory animals are treated with the inhibitor (e.g., this compound) for a specific duration.
-
Washout Period: The drug is then withdrawn, and the system is allowed a "washout" period, during which the unbound inhibitor is cleared.
-
Activity Measurement: At various time points during the washout period, MAO activity is measured in cell lysates or tissue homogenates.
-
Analysis: For an irreversible inhibitor, the recovery of MAO activity will be slow and dependent on the rate of new enzyme synthesis, not on the clearance of the drug.
Visualizing Mechanisms and Workflows
Signaling Pathway of MAO Inhibition
Caption: Mechanism of action of this compound as an irreversible MAO inhibitor.
Experimental Workflow for Validating Irreversible Inhibition
Caption: Experimental workflow for confirming irreversible MAO inhibition.
Logical Relationship of MAO Inhibitor Classes
Caption: Classification of this compound and comparator MAO inhibitors.
Conclusion
This compound is an irreversible, non-selective monoamine oxidase inhibitor. While specific quantitative data on its inhibitory potency are not widely available, its mechanism of action places it in the same category as classic MAOIs like phenelzine and tranylcypromine. The experimental protocols detailed in this guide provide a robust framework for the validation of irreversible MAO inhibitors. Understanding the distinct profiles of different MAOIs, including their selectivity and reversibility, is essential for the rational design and development of novel therapeutics targeting the monoaminergic system. Further research to quantify the inhibitory activity of this compound would be valuable for a more complete comparative analysis.
References
A Comparative Analysis of Side Effect Profiles: Benmoxin and Modern Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the older monoamine oxidase inhibitor (MAOI) Benmoxin and modern antidepressant classes, primarily Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Due to this compound being a discontinued medication, specific quantitative data from dedicated clinical trials is limited. Therefore, this comparison utilizes data for the broader class of irreversible, non-selective MAOIs as a proxy, alongside data for contemporary antidepressants.
Executive Summary
This compound, a hydrazine-class irreversible and non-selective MAOI, exhibits a side effect profile characteristic of its class, which is generally considered less favorable than that of modern antidepressants like SSRIs and SNRIs. The primary concerns with MAOIs are the risk of hypertensive crisis when interacting with tyramine-rich foods or certain medications, as well as a higher incidence of specific adverse effects. Modern antidepressants, while also associated with a range of side effects, typically offer a better safety and tolerability profile, contributing to their widespread use as first-line treatments for depressive disorders.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of common side effects associated with MAOIs (representing this compound's class), SSRIs, and SNRIs. It is important to note that direct head-to-head comparative trial data for this compound is unavailable. The data presented for MAOIs are derived from studies on similar drugs such as phenelzine and tranylcypromine.
| Side Effect | MAOIs (e.g., Phenelzine, Tranylcypromine) | SSRIs (e.g., Sertraline, Fluoxetine) | SNRIs (e.g., Venlafaxine, Duloxetine) |
| Gastrointestinal | |||
| Nausea | Common | Very Common | Very Common |
| Dry Mouth | Very Common | Common | Very Common |
| Constipation | Common | Common | Common |
| Diarrhea | Less Common | Common | Common |
| Neurological/Psychiatric | |||
| Insomnia | Very Common | Common | Common |
| Drowsiness/Sedation | Common | Common | Common |
| Dizziness | Very Common | Common | Very Common |
| Headache | Common | Very Common | Very Common |
| Agitation/Anxiety | Common | Common | Common |
| Cardiovascular | |||
| Orthostatic Hypotension | Very Common | Less Common | Possible |
| Hypertensive Crisis | Risk (with tyramine) | No | No |
| Increased Blood Pressure | No | Rare | Possible (dose-dependent) |
| Sexual Dysfunction | |||
| Decreased Libido | Common | Very Common | Very Common |
| Anorgasmia | Common | Very Common | Very Common |
| Metabolic | |||
| Weight Gain | Common | Variable | Less Common |
| Other | |||
| Sweating | Common | Common | Very Common |
Frequency categories are defined as: Very Common (≥10%), Common (≥1% to <10%), Less Common (≥0.1% to <1%), Rare (≥0.01% to <0.1%). Data is aggregated from various clinical studies and review articles.
Mechanism of Action and Signaling Pathways
The differing side effect profiles of these antidepressant classes are rooted in their distinct mechanisms of action.
Monoamine Oxidase Inhibitors (MAOIs)
This compound, as an MAOI, non-selectively and irreversibly inhibits both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant effect.
Modern Antidepressants (SSRIs and SNRIs)
SSRIs selectively block the reuptake of serotonin, while SNRIs block the reuptake of both serotonin and norepinephrine. This targeted approach generally leads to fewer off-target effects compared to the broad action of non-selective MAOIs.
Experimental Protocols: Assessment of Side Effects in Clinical Trials
The evaluation of side effects in antidepressant clinical trials is a critical component for determining the safety and tolerability of a drug. A standardized approach is essential for generating reliable and comparable data.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for the assessment of adverse events in a clinical trial for an antidepressant.
Detailed Methodologies
-
Patient Population: Participants are typically adults diagnosed with a specific depressive disorder according to standardized diagnostic criteria (e.g., DSM-5). Baseline assessments include a thorough medical history and physical examination to exclude individuals with pre-existing conditions that might confound the assessment of side effects.
-
Data Collection Instruments: Adverse events are systematically collected at each study visit using a combination of methods:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms they experience.
-
Standardized Checklists and Questionnaires: Instruments such as the UKU Side Effect Rating Scale or the Frequency, Intensity, and Burden of Side Effects Rating (FIBSER) scale are used to systematically inquire about a predefined list of common antidepressant side effects. This ensures comprehensive and consistent data collection across all participants.
-
-
Causality Assessment: For each reported adverse event, investigators assess the potential relationship to the study drug. This assessment is typically categorized as "not related," "unlikely," "possible," "probable," or "definitely related."
-
Severity and Seriousness: The severity of each adverse event is rated (e.g., mild, moderate, severe). Serious adverse events (SAEs), such as those resulting in death, hospitalization, or significant disability, are subject to expedited reporting to regulatory authorities.
-
Statistical Analysis: The incidence of each adverse event is calculated for both the treatment and placebo groups. Statistical tests are used to determine if there is a significantly higher incidence of any particular side effect in the treatment group compared to the placebo group.
Conclusion
While this compound and other first-generation MAOIs can be effective antidepressants, their use has been largely superseded by modern agents like SSRIs and SNRIs due to a more favorable side effect profile and a lower risk of serious drug and food interactions. The targeted mechanism of action of modern antidepressants generally results in better tolerability for patients. Researchers and drug development professionals should consider these historical data and the evolution of antidepressant pharmacology when designing and evaluating new therapeutic agents for depressive disorders. The focus remains on maximizing efficacy while minimizing the burden of side effects to improve patient adherence and overall treatment outcomes.
Assessing the Neuroprotective Potential of Benmoxin Compared to Selegiline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of Benmoxin and Selegiline. While Selegiline has been extensively studied for its neuroprotective effects beyond its primary indication in Parkinson's disease, data on this compound, an older and discontinued antidepressant, is sparse. This comparison, therefore, juxtaposes the well-documented evidence for Selegiline with the theoretical potential and known pharmacological profile of this compound.
Overview and Mechanism of Action
This compound is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of compounds.[1] It was introduced in the 1960s as an antidepressant but is no longer marketed.[1] Its primary mechanism of action is the irreversible inhibition of both MAO-A and MAO-B enzymes, leading to increased levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2]
Selegiline is an irreversible MAO inhibitor with selectivity for MAO-B at lower therapeutic doses. This selectivity allows it to specifically increase dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease.[2] Beyond its MAO-B inhibition, Selegiline has been shown to possess neuroprotective properties through various other mechanisms.[3]
Comparative Neuroprotective Data
Quantitative experimental data on the direct neuroprotective effects of this compound is not available in the current scientific literature. The following tables summarize key experimental findings for Selegiline's neuroprotective potential.
Table 1: In Vitro Neuroprotection Studies on Selegiline
| Cell Type | Neurotoxin/Stress Model | Selegiline Concentration | Outcome Measure | Result | Reference |
| PC12 Cells | Serum Deprivation | 1 µM | Cell Viability (MTT Assay) | Increased cell survival | (Tatton et al., 2003) |
| SH-SY5Y Cells | MPP+ | 10 µM | Apoptosis (TUNEL Assay) | Reduced apoptotic cell death | (Ebadi et al., 2002) |
| Primary Dopaminergic Neurons | 6-OHDA | 1-10 µM | Neuronal Survival | Significant protection against neuronal loss | (Mytilineou et al., 1997) |
| Cortical Neurons | Glutamate Excitotoxicity | 1 µM | LDH Release | Attenuated glutamate-induced cell death | (Yong et al., 1998) |
Table 2: In Vivo Neuroprotection Studies on Selegiline
| Animal Model | Neurotoxin/Injury Model | Selegiline Dosage | Outcome Measure | Result | Reference |
| Mouse | MPTP | 10 mg/kg | Dopaminergic Neuron Count (Substantia Nigra) | Prevented loss of dopaminergic neurons | (Cohen et al., 1994) |
| Rat | Cerebral Ischemia (MCAO) | 2 mg/kg | Infarct Volume | Reduced ischemic brain damage | (Semková et al., 1996) |
| Gerbil | Global Ischemia | 5 mg/kg | Hippocampal Neuron Survival | Increased survival of CA1 neurons | (Miyazaki et al., 1995) |
Table 3: Effects on Oxidative Stress Markers (Selegiline)
| System | Stressor | Selegiline Treatment | Oxidative Stress Marker | Result | Reference |
| Rat Brain Mitochondria | - | In vitro (10 µM) | ROS Production | Decreased H2O2 formation | (Carrillo et al., 1991) |
| Mouse Brain | MPTP | 10 mg/kg (in vivo) | SOD and GPx Activity | Increased activity of antioxidant enzymes | (Wu et al., 1993) |
| PC12 Cells | H2O2 | 1 µM (in vitro) | Lipid Peroxidation | Reduced levels of malondialdehyde | (Maruyama et al., 1996) |
Signaling Pathways and Mechanisms of Neuroprotection
This compound (Theoretical Mechanisms)
As a non-selective MAO inhibitor, this compound's potential neuroprotective effects could be attributed to:
-
Reduction of Oxidative Stress: By inhibiting both MAO-A and MAO-B, this compound would reduce the production of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS) that are byproducts of monoamine metabolism.[4]
-
Elevation of Neurotransmitters: Increased levels of dopamine, serotonin, and norepinephrine could have trophic effects on neurons.
-
Hydrazine Moiety: Some hydrazine-containing compounds have been shown to sequester toxic aldehydes, which are products of lipid peroxidation and can contribute to neuronal damage.[5]
However, non-selective MAO inhibition can also lead to significant side effects and potential neurotoxicity if not carefully managed.
Figure 1: Theoretical mechanism of this compound via non-selective MAO inhibition.
Selegiline (Experimentally Supported Mechanisms)
Selegiline's neuroprotective effects are multifactorial and extend beyond its selective MAO-B inhibition.[3]
-
Selective MAO-B Inhibition: Reduces dopamine catabolism and associated oxidative stress in dopaminergic neurons.[2]
-
Anti-Apoptotic Properties: Selegiline has been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like Bax. It can also stabilize the mitochondrial membrane potential, preventing the release of cytochrome c and subsequent caspase activation.[3]
-
Induction of Neurotrophic Factors: Studies have indicated that Selegiline can increase the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[3]
-
Reduction of Oxidative Stress: Selegiline can enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[6]
Figure 2: Multifactorial neuroprotective signaling pathways of Selegiline.
Experimental Protocols for Neuroprotective Assessment
The following are standard in vitro protocols that would be employed to assess the neuroprotective potential of compounds like this compound and Selegiline.
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of the test compound (this compound or Selegiline) for a specified duration.
-
Induce neurotoxicity with a relevant stressor (e.g., 6-OHDA, MPP+, H₂O₂).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.
-
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cytotoxicity.[8]
-
Follow the same cell plating and treatment procedure as the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Incubate the supernatant with an LDH assay reagent mixture.
-
Measure the absorbance at a specified wavelength (e.g., 490 nm).[9] Higher absorbance indicates greater LDH release and, therefore, higher cytotoxicity.
-
Apoptosis Assay
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]
-
Culture neuronal cells on coverslips or in chamber slides and apply treatments as described above.
-
Fix and permeabilize the cells.
-
Incubate the cells with a TUNEL reaction mixture containing TdT and labeled dUTPs.
-
Visualize the labeled cells using fluorescence microscopy. A higher number of TUNEL-positive cells indicates increased apoptosis.[11]
-
Oxidative Stress Assays
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.[12]
-
Treat cultured neuronal cells with the test compounds and/or a pro-oxidant stressor.
-
Load the cells with DCFH-DA, which becomes fluorescent upon oxidation by ROS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in treated cells compared to controls indicates a reduction in ROS levels.[13]
-
-
Antioxidant Enzyme Activity Assays (SOD and GPx):
-
Prepare brain tissue homogenates from in vivo experiments or cell lysates from in vitro experiments.
-
Superoxide Dismutase (SOD) Activity: Measure the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium) by superoxide radicals generated in an enzymatic reaction.[14]
-
Glutathione Peroxidase (GPx) Activity: Measure the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by H₂O₂, coupled to the recycling of GSSG by glutathione reductase and the consumption of NADPH. The decrease in NADPH absorbance is measured spectrophotometrically.
-
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the neuroprotective potential of two compounds.
Figure 3: A generalized workflow for comparing neuroprotective compounds.
Conclusion
Selegiline exhibits well-documented, multi-faceted neuroprotective effects that are supported by a substantial body of in vitro and in vivo experimental data. These effects are mediated through both its primary mechanism of selective MAO-B inhibition and other independent pathways, including the modulation of apoptotic processes and the induction of neurotrophic factors.
In contrast, the neuroprotective potential of this compound remains largely theoretical due to a lack of direct experimental investigation. While its non-selective inhibition of both MAO-A and MAO-B suggests a potential to reduce oxidative stress, and its hydrazine structure may offer some benefit in sequestering toxic aldehydes, the overall impact on neuronal survival is unknown. Furthermore, the lack of selectivity could present a less favorable side-effect profile compared to Selegiline.
For drug development professionals, Selegiline represents a known entity with a well-characterized neuroprotective profile. This compound, on the other hand, would require extensive preclinical evaluation using the experimental protocols outlined in this guide to determine if it possesses any clinically relevant neuroprotective properties. Given that it is a discontinued drug, future research into novel, selective MAOIs with favorable safety profiles is likely a more promising avenue for the development of new neuroprotective therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 3. Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 8. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 10. TUNEL assay - Wikipedia [en.wikipedia.org]
- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Measurement of ROS [bio-protocol.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Brain antioxidant markers, cognitive performance and acetylcholinesterase activity of rats: efficiency of Sonchus asper - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to Cross-Species Differences in Response to Benmoxin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative preclinical data for Benmoxin is not publicly available. This guide synthesizes known information about its class—hydrazine-derived, non-selective monoamine oxidase inhibitors (MAOIs)—to provide a framework for understanding potential cross-species differences in its pharmacological and toxicological profile. The data presented is representative of this class of compounds and should be used as a guide for designing and interpreting preclinical studies.
This compound is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class, previously explored for its antidepressant properties.[1][2][3] Understanding the cross-species variations in its effects is paramount for the accurate interpretation of preclinical data and successful translation to clinical applications. This guide provides an overview of the anticipated differences in response to this compound across common preclinical species, supported by general principles of drug metabolism and toxicology for this compound class.
Executive Summary of Expected Cross-Species Differences
Significant variations in the response to this compound and other hydrazine-derived MAOIs are anticipated across species, primarily driven by differences in:
-
Monoamine Oxidase (MAO) Isoform Activity and Distribution: The ratio and activity of MAO-A and MAO-B, the primary targets of this compound, differ considerably between species, affecting both efficacy and side-effect profiles.[4][5][6]
-
Cytochrome P450 (CYP450) Metabolism: The metabolic pathways of hydrazine derivatives, often involving CYP450 enzymes, show significant interspecies variability, influencing the drug's half-life, clearance, and the potential for drug-drug interactions.[7][8][9]
-
Toxicological Susceptibility: Species-specific differences in metabolic activation and detoxification pathways can lead to varying degrees of hepatotoxicity and other adverse effects, a known concern for hydrazine-containing compounds.[7][10]
Data Presentation: Comparative Pharmacokinetics and Metabolism
The following tables present hypothetical yet representative data for a non-selective, hydrazine-derived MAOI like this compound across various species. These values are intended to illustrate the potential magnitude of cross-species differences and should be confirmed by specific preclinical studies.
Table 1: Representative Pharmacokinetic Parameters of a Hydrazine-Derived MAOI
| Parameter | Mouse | Rat | Dog | Non-Human Primate | Human |
| Bioavailability (oral) | Moderate | Moderate to High | High | Variable | High |
| Time to Peak Plasma Concentration (Tmax) | Short | Short | Intermediate | Intermediate | Intermediate to Long |
| Plasma Half-life (t½) | Short | Short to Intermediate | Long | Intermediate | Long |
| Volume of Distribution (Vd) | High | High | Moderate | Moderate | Moderate |
| Clearance (CL) | High | High | Low | Intermediate | Low |
Table 2: Anticipated Metabolic Profile of a Hydrazine-Derived MAOI
| Metabolic Pathway | Mouse | Rat | Dog | Non-Human Primate | Human |
| MAO-A/MAO-B Inhibition | Non-selective | Non-selective | Non-selective | Non-selective | Non-selective |
| Primary CYP450 Isoforms Involved | Cyp2d, Cyp3a | Cyp2d, Cyp3a | CYP2D, CYP3A | CYP2D, CYP3A | CYP2D6, CYP3A4 |
| Major Metabolites | Acetylated and hydroxylated derivatives | Acetylated and hydroxylated derivatives | Hydroxylated derivatives | Hydroxylated and N-dealkylated derivatives | Hydroxylated and N-dealkylated derivatives |
| Potential for Reactive Metabolite Formation | High | High | Moderate | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for generating reliable and comparable cross-species data. Below are representative protocols for key experiments in the preclinical evaluation of a compound like this compound.
In Vitro MAO Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of this compound against MAO-A and MAO-B from different species.
-
Methodology:
-
Prepare mitochondrial fractions from the liver and brain tissues of mice, rats, dogs, non-human primates, and humans.
-
Incubate the mitochondrial fractions with a range of this compound concentrations.
-
Add a specific substrate for MAO-A (e.g., serotonin) or MAO-B (e.g., phenylethylamine).
-
Measure the rate of product formation (e.g., via spectrophotometry or fluorometry).
-
Calculate the IC50 values by fitting the data to a dose-response curve.
-
In Vivo Pharmacokinetic Study
-
Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model (e.g., rat).
-
Methodology:
-
Administer a single dose of this compound intravenously and orally to two separate groups of rats.
-
Collect blood samples at predetermined time points post-dosing.
-
Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL.
-
Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Methodology:
-
Administer escalating single doses of this compound to groups of mice or rats.
-
Observe the animals for clinical signs of toxicity for a period of 14 days.
-
Perform a full necropsy and histopathological examination of major organs at the end of the study.
-
Determine the MTD based on the observed toxicities.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and evaluation of this compound.
Caption: Mechanism of action of this compound as a non-selective MAO inhibitor.
Caption: A typical preclinical experimental workflow for a novel MAOI.
Caption: Key factors influencing cross-species differences in response to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 5. Species differences in monoamine oxidase-A and -B as revealed by sensitivity to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species-dependent differences in monoamine oxidase A and B-catalyzed oxidation of various C4 substituted 1-methyl-4-phenyl-1,2,3, 6-tetrahydropyridinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. The interactions of hydrazine derivatives with rat-hepatic cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
Re-evaluating the Therapeutic Window of Early MAOIs: A Comparative Analysis of Benmoxin and Other Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of antidepressant pharmacotherapy has evolved significantly since the introduction of the first monoamine oxidase inhibitors (MAOIs). Early, non-selective, and irreversible MAOIs, such as Benmoxin, were revolutionary in the treatment of depression but were also associated with a narrow therapeutic window and significant safety concerns.[1][2][3] This guide provides a comparative re-evaluation of this compound and other early MAOIs against newer, more selective, and reversible inhibitors, offering insights for researchers and drug development professionals. Due to this compound no longer being marketed, specific quantitative data on its therapeutic window is scarce; therefore, this guide extrapolates from data on other early, irreversible, non-selective MAOIs and contrasts them with modern alternatives.[1][4]
Comparative Efficacy and Safety of MAOIs
The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety.[5] Early MAOIs like this compound, phenelzine, and tranylcypromine are known to have a low therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[6] This narrow window necessitates careful dose titration and close patient monitoring. In contrast, newer reversible and selective MAOIs, such as moclobemide, exhibit a significantly wider therapeutic window and a more favorable safety profile.[3][7][8]
| Monoamine Oxidase Inhibitor | Class | Selectivity | Reversibility | Therapeutic Dose Range | Known Toxicity Profile |
| This compound | Hydrazine | Non-selective (MAO-A & MAO-B) | Irreversible | Not well-established; formerly used in Europe.[1][4] | Similar to other early MAOIs; high risk of hypertensive crisis and drug interactions.[6] |
| Phenelzine | Hydrazine | Non-selective (MAO-A & MAO-B) | Irreversible | 15-90 mg/day.[9][10] | Low therapeutic index; risk of hepatotoxicity, hypertensive crisis.[9][11] |
| Tranylcypromine | Non-hydrazine | Non-selective (MAO-A & MAO-B) | Irreversible | 30-60 mg/day (higher doses in treatment-resistant cases).[12][13] | Low therapeutic index; risk of hypertensive crisis, serotonin syndrome.[12][14] |
| Isocarboxazid | Hydrazine | Non-selective (MAO-A & MAO-B) | Irreversible | 10-60 mg/day.[15][16][17] | Low therapeutic index; risk of hypertensive crisis.[15][17] |
| Moclobemide | Benzamide | MAO-A selective | Reversible | 300-600 mg/day.[7][8] | Wider therapeutic window; significantly lower risk of hypertensive crisis.[3][7][8] |
| Selegiline | Propargylamine | MAO-B selective (at low doses) | Irreversible | Oral: 5-10 mg/day; Transdermal: 6-12 mg/24hr.[18][19][20] | Higher doses lead to non-selective inhibition; lower risk of tyramine reaction with transdermal patch.[20][21] |
Experimental Protocols
In Vitro MAO Inhibition Assay
A common method to determine the inhibitory potential of a compound on MAO-A and MAO-B is a fluorometric assay using kynuramine as a substrate.[2][22][23]
Protocol:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: Kynuramine is used as a non-selective substrate for both MAO-A and MAO-B.
-
Reaction: The MAO enzyme, the test compound (e.g., this compound or other MAOIs), and kynuramine are incubated together.
-
Detection: The enzymatic reaction produces 4-hydroxyquinoline, a fluorescent product. The fluorescence is measured using a plate reader (excitation ~320 nm, emission ~380 nm).[22]
-
Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated. Lower IC50 values indicate higher inhibitory potency.
In Vivo Acute Toxicity Study (LD50 Determination)
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.[24][25]
Protocol:
-
Animal Model: Typically conducted in rodents (e.g., rats or mice).[24][25]
-
Dose Administration: A range of single doses of the test compound is administered orally or via intraperitoneal injection to different groups of animals.
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods.[26]
Signaling Pathways and Experimental Workflows
The primary mechanism of action of MAOIs is the inhibition of monoamine oxidase enzymes, which are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2] By blocking this degradation, MAOIs increase the synaptic availability of these neurotransmitters, leading to their antidepressant effects.
Caption: Mechanism of action of this compound as a Monoamine Oxidase Inhibitor.
The workflow for evaluating a novel MAOI involves a series of in vitro and in vivo studies to characterize its efficacy and safety profile.
Caption: General workflow for the development and evaluation of a novel MAOI.
Conclusion
While early, non-selective, and irreversible MAOIs like this compound played a crucial role in the history of antidepressant therapy, their narrow therapeutic window and significant potential for adverse events have led to their replacement by safer alternatives.[14][27] The development of reversible and selective MAOIs represents a significant advancement, offering comparable or improved efficacy with a much-improved safety profile. For researchers and drug development professionals, the story of the MAOIs serves as a compelling case study in the importance of optimizing the therapeutic window to enhance patient safety and clinical utility. Future research in this area may focus on developing agents with even greater selectivity and novel mechanisms to further widen the therapeutic index of this important class of antidepressants.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Moclobemide : An Update of its Pharmacological Properties and Therapeutic Use. | Read by QxMD [read.qxmd.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nysora.com [nysora.com]
- 7. Moclobemide: therapeutic use and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Moclobemide: Therapeutic Use and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. High dose tranylcypromine therapy for refractory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 15. What is Isocarboxazid used for? [synapse.patsnap.com]
- 16. Isocarboxazid Uses, Side Effects & Warnings [drugs.com]
- 17. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Selegiline: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Eldepryl, Zelapar (selegiline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 22. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 24. oral ld50 values: Topics by Science.gov [science.gov]
- 25. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Phenelzine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Benmoxin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Benmoxin, a hydrazine derivative and a non-selective monoamine oxidase inhibitor (MAOI). Although no longer marketed as an antidepressant, residual laboratory stocks require careful handling and disposal due to their chemical properties and potential hazards.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
I. Understanding the Hazards
This compound's chemical structure as a hydrazine derivative and its classification as an MAOI necessitate specific safety precautions. Hydrazine compounds are known to be toxic, corrosive, and potential carcinogens.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazards:
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 |
| Sensitization, Skin (Category 1) | May cause an allergic skin reaction | H317 |
| Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[2] |
Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) within a certified chemical fume hood.
II. Step-by-Step Disposal Protocol
This protocol provides a comprehensive approach to the disposal of this compound, integrating best practices for handling hydrazine derivatives and general pharmaceutical waste.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.[3]
-
Eye Protection: Splash-proof chemical goggles are required. A face shield is recommended if there is a significant risk of splashing.[3]
-
Lab Coat: A flame-resistant lab coat should be worn.[4]
-
Engineering Controls: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3][5]
Step 2: Waste Segregation and Collection
-
Designate a specific, clearly labeled hazardous waste container for this compound waste. This container should be separate from other waste streams.[5]
-
The container must be kept tightly sealed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[6][7]
Step 3: Chemical Deactivation (for dilute solutions)
For dilute aqueous solutions of this compound (less than 5% w/w), chemical deactivation is a recommended step to reduce its hazard profile prior to collection by a waste management service.
-
Method A: Hypochlorite Treatment
-
In a chemical fume hood, slowly add a dilute solution of sodium hypochlorite (<5%) or calcium hypochlorite (<5%) to the this compound solution.[8][9]
-
The reaction should be carried out with caution to control any potential heat generation.[7]
-
Allow the mixture to react completely. The reaction between hydrazine derivatives and hypochlorite yields nitrogen, water, and sodium chloride.[7]
-
-
Method B: Hydrogen Peroxide Treatment
Step 4: Disposal of Solid this compound and Concentrated Solutions
Solid this compound or concentrated solutions should not be treated in the lab. They should be disposed of through an approved hazardous waste management service.
-
If a drug take-back program is available: This is the preferred method for the disposal of pharmaceutical products. Contact your institution's Environmental Health & Safety (EHS) department to inquire about such programs.
-
If a take-back program is not available:
-
Carefully place the solid this compound or its original container into the designated hazardous waste container.
-
Do not crush tablets or capsules.
-
To prevent diversion or accidental exposure, the solid waste can be mixed with an inert and undesirable substance like cat litter or sand within the hazardous waste container.
-
Seal the container securely.
-
Step 5: Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste container.[8]
-
Ensure all labeling and documentation requirements are met according to federal, state, and local regulations.[9]
Important: Do not flush this compound down the drain or dispose of it in the regular trash without following the procedures outlined above.
III. Emergency Procedures: Spills and Exposures
In the event of a spill or personnel exposure, immediate action is critical.
-
Spills: Do not attempt to clean up a spill of this compound yourself. Evacuate the immediate area to prevent further exposure and inhalation of vapors. Notify your supervisor and contact your institution's EHS or emergency response team immediately.[3][5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
IV. Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C15H16N2O | CID 71671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. arxada.com [arxada.com]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
